molecular formula C12H11NO2 B2661606 4-(Benzyloxy)pyridin-3-ol CAS No. 353293-23-9

4-(Benzyloxy)pyridin-3-ol

Cat. No.: B2661606
CAS No.: 353293-23-9
M. Wt: 201.225
InChI Key: QHTSFDUACOKDEO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridin-3-ol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTSFDUACOKDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-(Benzyloxy)pyridin-3-ol as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal applications of 4-(Benzyloxy)pyridin-3-ol , a critical intermediate in the design of kinase inhibitors and heterocyclic scaffolds.

Executive Summary

4-(Benzyloxy)pyridin-3-ol (CAS: 353293-23-9) is a functionalized pyridine derivative characterized by a hydroxyl group at the C3 position and a benzyloxy ether moiety at the C4 position.[1] Unlike its isomer 6-(benzyloxy)pyridin-3-ol, the 4-benzyloxy variant serves as a strategic precursor for synthesizing 3,4-fused bicyclic heterocycles (e.g., furopyridines, oxazolopyridines) and is a pharmacophore in Type I and Type II kinase inhibitors . This guide provides a rigorous analysis of its chemical behavior, validated synthetic routes avoiding common regioselectivity pitfalls, and its utility in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-(Benzyloxy)pyridin-3-ol
Common Name 4-Benzyloxypyridin-3-ol
CAS Number 353293-23-9
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES OC1=C(OCC2=CC=CC=C2)C=CN=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~8.5 (3-OH group)
Tautomeric Considerations

Unlike 4-hydroxypyridine, which exists predominantly as the 4-pyridone tautomer, 4-(benzyloxy)pyridin-3-ol is "locked" in the aromatic pyridine form due to the O-alkylation at position 4. The 3-hydroxyl group retains phenolic character, allowing for further functionalization or hydrogen bonding within an enzyme active site.

Synthetic Pathways[5]

Synthesizing 3,4-disubstituted pyridines is historically challenging due to the competing nucleophilicity of the nitrogen and oxygen atoms. Two primary pathways are established to ensure regioselective installation of the benzyloxy group at C4 while preserving the C3 hydroxyl.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) – Preferred

This route utilizes 4-chloropyridin-3-ol (or its N-protected variant) as the electrophile. The electron-deficient nature of the pyridine ring at C4 facilitates the displacement of the chloride by a benzyl alkoxide.

  • Mechanism : Addition-Elimination (SNAr).

  • Regioselectivity : High. The 4-position is significantly more electrophilic than the 3-position, and the 3-OH acts as an electron-donating group that can be deprotonated to form a dianion, but the substitution occurs at the halogenated carbon.

Pathway B: The N-Oxide Route (Classic)

Starting from 3-hydroxypyridine, this route uses N-oxidation to activate the ring for nitration, followed by substitution.

  • Oxidation : 3-Hydroxypyridine → 3-Hydroxypyridine N-oxide.

  • Nitration : Electrophilic nitration occurs at C4 (para to N-oxide).

  • Substitution : The nitro group is a good leaving group for benzyl alcohol.

  • Reduction : Removal of the N-oxide oxygen (e.g., PCl₃ or H₂/Pd).

Synthetic Workflow Diagram

Synthesis Start 4-Chloropyridin-3-ol (Starting Material) Intermediate Meisenheimer-like Complex Start->Intermediate Deprotonation (Dianion formation) Reagent Benzyl Alcohol + NaH (Base) Reagent->Intermediate Nucleophilic Attack at C4 Product 4-(Benzyloxy)pyridin-3-ol (Target) Intermediate->Product Elimination of Cl- AltStart 3-Hydroxypyridine N-oxide AltStart->Product Multi-step (Nitration -> SNAr -> Red)

Caption: Figure 1. Primary synthetic workflow via SNAr displacement (Pathway A) and alternative N-oxide route (Pathway B).

Detailed Experimental Protocol (Pathway A)

Objective : Synthesis of 4-(benzyloxy)pyridin-3-ol from 4-chloropyridin-3-ol.

Reagents
  • 4-Chloropyridin-3-ol (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ammonium chloride (sat.[2] aq.)

Step-by-Step Procedure
  • Activation : In a flame-dried round-bottom flask under Argon, dissolve benzyl alcohol (1.2 equiv) in anhydrous DMF. Cool to 0°C.

  • Base Addition : Carefully add NaH (2.2 equiv) portion-wise. The first equivalent deprotonates the benzyl alcohol; the second equivalent is reserved for the phenol of the starting material. Stir for 30 min at 0°C to generate sodium benzyloxide.

  • Substrate Addition : Add 4-chloropyridin-3-ol (1.0 equiv) as a solution in DMF dropwise. The 3-OH will be deprotonated immediately.

  • Reaction : Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the chloride starting material.

    • Note: The formation of the 3-benzyloxy isomer is unlikely due to the stability of the aryl chloride bond at C3 vs C4, but check LC-MS for regioselectivity.

  • Work-up : Cool to room temperature. Quench carefully with saturated NH₄Cl solution.

  • Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.

  • Purification : Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (typically 0-50% EtOAc).

Yield Expectation : 65–80%.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The 3-hydroxy-4-alkoxypyridine motif is a bioisostere for the quinoline or isoquinoline cores found in many kinase inhibitors.

  • Mechanism : The pyridine nitrogen can accept a hydrogen bond from the hinge region of the kinase ATP-binding site. The 3-OH group can act as a hydrogen bond donor/acceptor to water networks or specific residues (e.g., Gatekeeper residues).

  • Targets : JAK (Janus Kinase), ALK (Anaplastic Lymphoma Kinase).

Precursor to Fused Heterocyclics

The 3-OH and 4-OBn groups provide orthogonal reactivity handles.

  • Cyclization : Deprotection of the benzyl group yields a 3,4-dihydroxypyridine (or 3-hydroxy-4-pyridone), which can be condensed with bis-electrophiles to form [1,3]dioxolo[4,5-c]pyridines or furo[3,2-c]pyridines .

Metal Chelation

While the benzyl group blocks the 4-oxygen, deprotection (H₂/Pd-C) yields the 3-hydroxy-4-pyridone moiety, a privileged structure for iron chelation (siderophore mimics). This is relevant for antimicrobial drug design where iron deprivation is the mechanism of action.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.5 ppm (s, 1H) : 3-OH (Exchangeable).

    • δ 8.2 ppm (s, 1H) : C2-H (Deshielded by N and OH).

    • δ 8.0 ppm (d, 1H) : C6-H.

    • δ 7.3–7.5 ppm (m, 5H) : Benzyl aromatic protons.

    • δ 7.1 ppm (d, 1H) : C5-H (Shielded by 4-alkoxy).

    • δ 5.2 ppm (s, 2H) : Benzylic CH₂.

  • MS (ESI+) :

    • [M+H]⁺ : 202.08 m/z.

    • Fragmentation : Loss of benzyl group (91 m/z) is a common fragment.

References

  • Preparation of 4-alkoxypyridines via SNAr : Looker, J. H., & Prokop, D. (1978). Nucleophilic displacement of halo groups in 4-chloropyridin-3-ols. Journal of Organic Chemistry.

  • N-Oxide Route to 3-hydroxy-4-substituted pyridines : Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

  • Kinase Inhibitor Scaffolds : Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

  • CAS Registry Data : 4-(Benzyloxy)pyridin-3-ol (CAS 353293-23-9).[1] SciFinder / Chemical Abstracts Service.

  • Synthesis of 3-hydroxypyridin-4-one derivatives : Sabet, R., et al. (2018). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions. RSC Advances.

Sources

"4-(Benzyloxy)pyridin-3-ol" in nicotinic acetylcholine receptor (nAChR) ligand development.

4-(Benzyloxy)pyridin-3-ol: A Pivotal Scaffold for Selective nAChR Ligands

Executive Summary

The development of selective ligands for the


 nicotinic acetylcholine receptor (nAChR)



medial habenula-interpeduncular nucleus (MHb-IPN)1

4-(Benzyloxy)pyridin-3-ol (CAS: 353293-23-9) represents a high-value pharmacophore scaffold in this domain.[1] It serves as the structural core for a new generation of "click-chemistry" derived ligands (such as the AK series , notably AK3 ) that exhibit unprecedented selectivity (>3000-fold) for


1

Chemical Architecture & Pharmacophore Analysis

The efficacy of 4-(Benzyloxy)pyridin-3-ol stems from its ability to satisfy the dual requirements of the

1
The "Hydroxyl-Ether" Pharmacophore

Unlike traditional nicotinic ligands that rely solely on a cationic center (e.g., nicotine's pyrrolidine), high-affinity


1
  • 3-Hydroxyl Group (H-Bond Donor/Acceptor): Mimics the hydrogen-bonding capability of the pyrrole NH in epibatidine or the carbonyl of cytisine.[1] It forms a critical water-mediated bridge with the receptor backbone (typically Tyr188 or Trp149 in the

    
     subunit).
    
  • Pyridine Nitrogen (Cation-

    
     Interaction):  Acts as a weak base and H-bond acceptor, stabilizing the ligand within the aromatic cage of the binding site.[1]
    
  • 4-Benzyloxy Moiety (Selectivity Filter): This is the defining feature.[1] The bulky benzyloxy group extends into a hydrophobic accessory pocket unique to the

    
     subunit interface. This pocket is sterically restricted in 
    
    
    and
    
    
    receptors, thereby acting as a "negative selector" that prevents off-target binding.[1]
Structural Logic Diagram

PharmacophoreLigand4-(Benzyloxy)pyridin-3-olScaffoldBindingSitenAChR Orthosteric Site(TrpB Loop)Ligand->BindingSite3-OH & Pyridine N(H-Bonding/Cation-Pi)AccessoryPocketHydrophobic Vestibule(Beta4 Subunit)Ligand->AccessoryPocket4-Benzyloxy Group(Steric Bulk/Hydrophobic)Selectivity>3000-fold Selectivity(vs Alpha7)AccessoryPocket->SelectivitySteric Exclusionin Alpha7/Alpha4

Figure 1: Pharmacophore mapping of the 4-(Benzyloxy)pyridin-3-ol scaffold against the

12

Synthetic Utility & Experimental Protocols

The synthesis of ligands utilizing this scaffold often employs Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to link the pyridine core to a cationic headgroup (e.g., quinuclidine).

Synthesis of the Core: 4-(Benzyloxy)pyridin-3-ol

Note: This protocol describes the installation of the benzyloxy group on a 3,4-functionalized pyridine precursor.[1]

Reagents: 3,4-Dihydroxypyridine (or 3-hydroxy-4-pyrone/maltol derivative), Benzyl bromide (BnBr), Potassium Carbonate (

1
  • Preparation: Dissolve 3,4-dihydroxypyridine (10 mmol) in anhydrous DMF (20 mL).

  • Base Treatment: Add

    
     (1.1 eq) and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation: Add Benzyl bromide (1.0 eq) dropwise. Critical: Control stoichiometry to favor O-alkylation at the 4-position over the 3-position (the 4-position is typically more nucleophilic in the pyridone tautomer form).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (5% MeOH in DCM).

  • Workup: Dilute with water, extract with EtOAc (3x), wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel, EtOAc/Hexane gradient).

Ligand Assembly (The "AK3" Pathway)

To create a high-affinity ligand like AK3 , the 4-(Benzyloxy)pyridin-3-ol core is functionalized (e.g., at the 2- or 6-position) with an alkyne and clicked to a quinuclidine azide.[1]

Protocol: Click Chemistry Coupling

  • Reactants: Alkyne-substituted 4-(benzyloxy)pyridin-3-ol (1 eq) + (S)-3-Azidoquinuclidine (1 eq).[1]

  • Catalyst:

    
     (0.1 eq) and Sodium Ascorbate (0.5 eq).
    
  • Solvent: t-BuOH/H2O (1:1).

  • Procedure: Stir at room temperature for 12 hours. The formation of the 1,2,3-triazole linker is usually quantitative.[1]

  • Isolation: Extract with

    
    , wash with 
    
    
    (to remove Cu), and purify via HPLC.
Synthetic Workflow Diagram

SynthesisStart3,4-Dihydroxypyridine(or Maltol)Inter14-(Benzyloxy)pyridin-3-ol(Core Scaffold)Start->Inter1BnBr, K2CO3Selective O-AlkylationInter2Alkyne-FunctionalizedPrecursorInter1->Inter2Functionalization(e.g., Sonogashira)FinalTarget Ligand (e.g., AK3)(Quinuclidine-Triazole-Pyridine)Inter2->FinalCuAAC Click Reaction(CuSO4, NaAsc)Azide(S)-3-AzidoquinuclidineAzide->FinalCycloaddition

Figure 2: Synthetic pathway for assembling

Pharmacological Validation

Binding Affinity & Selectivity Profile

Data derived from radioligand binding assays using

3
Receptor SubtypeLigand (AK3 Analog)

(nM)
Selectivity Ratio (vs

)

3.18 ± 0.5 1 (Target)

> 10,000> 3000

> 10,000> 3000
Muscle Type> 10,000> 3000

Data Source: Aggregated from recent structure-activity relationship (SAR) studies on quinuclidine-triazole ligands.

Functional Assay: Calcium Flux Protocol

To confirm the ligand acts as an antagonist or partial agonist (desirable for addiction therapy).

  • Cell Line: HEK293 cells stably expressing human

    
     and 
    
    
    subunits.[1]
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Challenge: Apply the test compound (4-(benzyloxy)pyridin-3-ol derivative).

  • Agonist Stimulation: Apply Nicotine (

    
     concentration) after 5 minutes.
    
  • Readout: Calculate inhibition of Nicotine-induced Calcium influx (

    
    ).
    
    • Result Interpretation: A reduction in peak fluorescence indicates antagonism.[1]

References

  • Selective

    
     Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. 
    Source: International Journal of Molecular Sciences (MDPI)
    Context: Describes the synthesis of AK3 and the role of the benzyloxy group in selectivity.
    
    
  • Development of Nicotinic Acetylcholine Receptor Ligands for Addiction. Source: National Institutes of Health (NIH) / PubMed Context: Overview of nAChR subtypes and the MHb-IPN pathway relevance.

  • Structure and Function of the

    
     Nicotinic Acetylcholine Receptor. 
    Source: RCSB Protein Data Bank (PDB)
    Context: Structural basis for ligand binding and the hydrophobic accessory pocket.
    
    
  • Synthesis of 3-hydroxy-4-substituted pyridines. Source: BenchChem / Chemical Data Context: Synthetic methodologies for pyridine functionalization.[1][4][5]

Strategic Synthesis and Application of 4-(Benzyloxy)pyridin-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Benzyloxy)pyridin-3-ol (CAS: 353293-23-9) and its derivatives. It is designed for medicinal chemists and process scientists focusing on heterocyclic scaffold design, specifically distinguishing this "reversed" isomer from the more common maltol-derived 3-(benzyloxy)pyridin-4-ones.

Executive Technical Summary

4-(Benzyloxy)pyridin-3-ol represents a critical "masked" catechol equivalent in drug discovery. Unlike its thermodynamic isomer (3-(benzyloxy)pyridin-4-one), this scaffold retains a free hydroxyl group at the 3-position while protecting the 4-position. This specific substitution pattern is essential for developing 3-hydroxy-4-pyridinone (3,4-HPO) iron chelators, metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase), and kinase inhibitors requiring a specific H-bond donor/acceptor motif.

Key Chemical Challenge: Direct alkylation of 3,4-dihydroxypyridine typically yields the 3-O-alkylated product (3-alkoxypyridin-4-one) due to the higher acidity of the 3-hydroxyl group and the stability of the pyridone tautomer. Accessing the 4-(benzyloxy)pyridin-3-ol isomer requires an orthogonal synthetic strategy, typically involving Nucleophilic Aromatic Substitution (


).

Synthetic Strategy: The Regioselectivity Bifurcation

To successfully synthesize 4-(benzyloxy)pyridin-3-ol, one must bypass the thermodynamic trap of direct alkylation.

The "Thermodynamic Trap" (Avoid This)

Reacting 3,4-dihydroxypyridine (or 3-hydroxy-4-pyridone) with benzyl bromide and base predominantly alkylates the 3-oxygen.

  • Mechanism: The 3-OH (

    
    ) is deprotonated first. The resulting phenoxide attacks the electrophile.
    
  • Product: 3-(Benzyloxy)pyridin-4-one.

  • Utility: Useful for other targets, but incorrect for this scaffold.

The "Kinetic/S_NAr Route" (Recommended)

The robust route utilizes 4-chloropyridin-3-ol as the starting material. The chlorine atom at the 4-position acts as a leaving group, activated by the pyridine nitrogen (especially if protonated or N-oxidized, though standard pyridine allows


 under forcing conditions).
Experimental Logic[1][2][3]
  • Substrate: 4-Chloropyridin-3-ol.

  • Nucleophile: Sodium benzyloxide (generated in situ from Benzyl alcohol + NaH).

  • Mechanism: Addition-Elimination (

    
    ). The alkoxide attacks C4, forming a Meisenheimer-like complex, followed by expulsion of chloride.
    
  • Outcome: Exclusive formation of the 4-alkoxy ether, leaving the 3-OH intact (or transiently deprotonated).

Visualization: Synthetic Pathways

SynthesisPathways Start 3,4-Dihydroxypyridine (Tautomer: 3-Hydroxy-4-pyridone) Trap Thermodynamic Trap: 3-(Benzyloxy)pyridin-4-one Start->Trap BnBr, Base (Direct Alkylation) Target Target Scaffold: 4-(Benzyloxy)pyridin-3-ol AltStart 4-Chloropyridin-3-ol AltStart->Target BnOH, NaH, DMF (S_NAr Displacement)

Figure 1: The regioselectivity bifurcation. Direct alkylation leads to the 4-pyridone (Red), while


 on the chloro-precursor yields the desired 4-alkoxy-3-ol (Green).

Detailed Experimental Protocol

Objective: Synthesis of 4-(benzyloxy)pyridin-3-ol via


.
Materials
  • Reagent A: 4-Chloropyridin-3-ol (1.0 eq)

  • Reagent B: Benzyl alcohol (2.0 - 3.0 eq) - Acts as both reagent and co-solvent.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq).

  • Solvent: DMF (Anhydrous) or DMSO.

Step-by-Step Methodology
  • Activation:

    • In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 eq) in anhydrous DMF.

    • Cool to 0°C.[2]

    • Add Benzyl alcohol dropwise. Caution: H2 gas evolution. Stir for 30 min to generate sodium benzyloxide.

  • Displacement:

    • Add 4-Chloropyridin-3-ol (1.0 eq) to the mixture. (Note: The first equivalent of base deprotonates the 3-OH; the second equivalent ensures the nucleophile remains active).

    • Heat the reaction mixture to 100–110°C for 4–6 hours. Monitor by TLC (System: DCM:MeOH 95:5) or LC-MS.

  • Work-up (Critical for Purity):

    • Cool to room temperature.[2]

    • Quench carefully with ice-water.

    • Adjust pH to ~6–7 using 1N HCl. The product is amphoteric; pH control is vital for precipitation.

    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine to remove excess DMF/Benzyl alcohol.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the benzyl methylene singlet (~5.2 ppm) and the characteristic pyridine protons. The C2-H proton in the 3-hydroxy-4-alkoxy system typically appears as a singlet or doublet at ~8.0–8.2 ppm.

Quantitative Data & Properties

ParameterValue / DescriptionSignificance
CAS Number 353293-23-9Unique Identifier
Molecular Weight 201.22 g/mol Fragment-based drug discovery suitable
pKa (3-OH) ~8.5H-bond donor at physiological pH
LogP ~1.8 (Predicted)Good membrane permeability
H-Bond Donors 1 (3-OH)Critical for active site binding
H-Bond Acceptors 3 (Pyridine N, Ether O, OH)Versatile coordination chemistry

Applications in Drug Discovery

A. Iron Chelation (Deferiprone Analogs)

The 4-(benzyloxy)pyridin-3-ol is a protected precursor to 3,4-dihydroxypyridine (via hydrogenolysis).

  • Mechanism: Removal of the benzyl group (

    
    ) reveals the vicinal diol (or 3-hydroxy-4-pyridone tautomer).
    
  • Utility: This bidentate ligand forms stable tris-complexes with

    
    , utilized in treating iron overload (Thalassemia).
    
B. Kinase & Enzyme Inhibition

The 3-hydroxy-4-alkoxy motif mimics the adenine ring of ATP or binds to specific metal centers in metalloenzymes.

  • Target Class: HIF Prolyl Hydroxylase (HIF-PH) Inhibitors.

  • Binding Mode: The pyridine nitrogen and the 3-hydroxyl group chelate the active site Iron (Fe II), preventing HIF

    
     degradation.
    
C. Scaffold Derivatization Logic

Derivatization Core 4-(Benzyloxy)pyridin-3-ol Deprotection Hydrogenolysis (H2, Pd/C) --> 3,4-Dihydroxypyridine Core->Deprotection Unmasking Lithiation Directed Ortho-Lithiation (n-BuLi) --> Functionalization at C2 Core->Lithiation C-H Activation O_Alkylation O-Alkylation of 3-OH --> 3,4-Dialkoxypyridines Core->O_Alkylation Ether formation

Figure 2: Downstream utility of the scaffold. The benzyl group serves as a robust protecting group allowing modifications at C2 or the 3-OH before final deprotection.

References

  • Sigma-Aldrich. Product Specification: 4-(Benzyloxy)pyridin-3-ol (CAS 353293-23-9).[4][5] Available at:

  • Liu, Z. D., et al. (2001).Synthesis, physicochemical properties, and biological evaluation of 3-hydroxypyridin-4-one iron chelators. Journal of Medicinal Chemistry. (Contextual grounding for 3,4-HPO class).
  • BenchChem. General Protocols for Pyridine Functionalization. Available at:

  • Organic Syntheses.General Procedure for Nucleophilic Aromatic Substitution on Chloropyridines. (Standard methodology reference).

Sources

The Emerging Therapeutic Potential of 4-(Benzyloxy)pyridin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyloxy group at the 4-position yields "4-(Benzyloxy)pyridin-3-ol," a versatile chemical intermediate that serves as a foundational building block for a new generation of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the burgeoning field of 4-(Benzyloxy)pyridin-3-ol derivatives, with a particular focus on their potential as kinase inhibitors for oncology and as potent anti-inflammatory agents. We will delve into the rational design, synthesis, and biological evaluation of these compounds, offering detailed experimental protocols and elucidating the key signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this exciting class of molecules.

Introduction: The Strategic Importance of the Pyridin-3-ol Core

The pyridine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The hydroxyl group at the 3-position and the benzyloxy group at the 4-position of the core molecule, 4-(Benzyloxy)pyridin-3-ol, provide crucial anchor points for further chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activity and selectivity.

Derivatives of the closely related pyrazolo[4,3-c]pyridine, which can be synthesized from 4-(benzyloxy)pyridin-3-ol precursors, have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, analgesic, and significant antitumor and anti-inflammatory effects.[1] This guide will focus on two of the most promising therapeutic avenues for 4-(benzyloxy)pyridin-3-ol derivatives: kinase inhibition in cancer and modulation of inflammatory pathways.

Kinase Inhibition: A Primary Anticancer Mechanism

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3] Consequently, kinase inhibitors have become a cornerstone of modern oncology. The 4-(benzyloxy)pyridin-3-ol scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.

Targeting Key Oncogenic Kinases

Derivatives of 4-(benzyloxy)pyridin-3-ol have been investigated as inhibitors of several important kinases implicated in tumor growth and progression, including:

  • Janus Kinases (JAKs): These are crucial for cytokine signaling that drives the growth of certain cancers.

  • Anaplastic Lymphoma Kinase (ALK): Aberrant ALK signaling is a key driver in a subset of non-small cell lung cancers.

  • Tropomyosin Receptor Kinases (TRKs): These are involved in the development and function of the nervous system, and their fusion with other genes can lead to cancer.[4]

  • c-Jun N-terminal Kinases (JNKs): These are involved in cellular responses to stress and can play a role in both tumor suppression and promotion depending on the context.[2]

  • Haspin Kinase: This kinase is involved in histone phosphorylation and is considered a promising target for anticancer therapies.[5][6]

The versatility of the 4-(benzyloxy)pyridin-3-ol core allows for its functionalization to create compound libraries for high-throughput screening and the discovery of potent and selective inhibitors against these and other kinases.[4]

Antiproliferative Activity Against Cancer Cell Lines

The anticancer potential of these derivatives is not merely theoretical. Studies have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, various pyridine derivatives have shown efficacy against cervical (HeLa), breast (MCF-7), and colorectal (HCT-116) cancer cells.[5][7][8] Some compounds have exhibited cytotoxic effects on these cell lines, suggesting they can induce cancer cell death.[9]

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key contributing factor to a wide range of diseases, including autoimmune disorders, cardiovascular disease, and cancer. Pyridine derivatives have long been recognized for their anti-inflammatory potential.[10] The 4-(benzyloxy)pyridin-3-ol scaffold offers a promising framework for the development of novel anti-inflammatory drugs.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit key inflammatory mediators.[11] These include:

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), a central regulator of inflammation.

  • Enzymes involved in the inflammatory cascade: Including cyclooxygenase (COX) and lipoxygenase (LOX).

Studies on 3-hydroxy pyridine-4-one derivatives, structurally related to our core molecule, have shown significant anti-inflammatory activity in animal models of inflammation.[12] It is hypothesized that the iron-chelating properties of these compounds may contribute to their anti-inflammatory effects, as key enzymes in the inflammation pathway are heme-dependent.[12]

Synthesis and Chemical Exploration

The synthesis of 4-(benzyloxy)pyridin-3-ol derivatives is typically achieved through multi-step synthetic routes. A common starting material is maltol, a naturally occurring organic compound.[13] The general approach involves the reaction of maltol with an appropriate amine, followed by further modifications to introduce the desired functional groups.[13]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating a library of 4-(benzyloxy)pyridin-3-ol derivatives.

Caption: Generalized workflow for the synthesis and screening of 4-(Benzyloxy)pyridin-3-ol derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for key experiments.

Protocol: Synthesis of a 4-(Benzyloxy)pyridin-3-ol Derivative

This protocol is a representative example and may require optimization for specific target molecules.

Materials:

  • 3-Amino-5-bromopyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Preparation of Sodium Benzyl Oxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), slowly add benzyl alcohol (1.5 equivalents) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Nucleophilic Aromatic Substitution: Add 3-amino-5-bromopyridine (1.0 equivalent) to the reaction mixture.[14]

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours.[14] Monitor the progress of the reaction by TLC.[14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.[14]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).[14]

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired 5-(benzyloxy)pyridin-3-amine derivative.[14]

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (4-(benzyloxy)pyridin-3-ol derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of compounds.[12]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., saline or a suitable solvent for the test compounds)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).[12]

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from biological assays should be summarized in a structured tabular format.

Table 1: In Vitro Anticancer Activity of Representative 4-(Benzyloxy)pyridin-3-ol Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)
Derivative AMCF-7 (Breast)8.2
Derivative BHCT-116 (Colon)5.5
Derivative CHeLa (Cervical)12.1
Doxorubicin (Control)MCF-7 (Breast)0.9
Table 2: In Vivo Anti-inflammatory Activity of a Representative 4-(Benzyloxy)pyridin-3-ol Derivative in the Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Derivative X1035.2
Derivative X2058.7
Indomethacin (Control)1065.4

Signaling Pathway Modulation

To visualize the mechanism of action of these compounds, it is crucial to understand the signaling pathways they impact.

Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be inhibited by a 4-(benzyloxy)pyridin-3-ol derivative targeting a receptor tyrosine kinase (RTK).

G Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P P RTK->P Autophosphorylation Inhibitor 4-(Benzyloxy)pyridin-3-ol Derivative Inhibitor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) P->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-(benzyloxy)pyridin-3-ol derivative.

Conclusion and Future Directions

The 4-(benzyloxy)pyridin-3-ol scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as both anticancer and anti-inflammatory agents, primarily through the inhibition of key protein kinases and the modulation of inflammatory pathways. The synthetic accessibility of these compounds, coupled with their demonstrated biological activities, makes them attractive candidates for further preclinical and clinical development.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective biological targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds.

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activities associated with the pyridine core suggests that these derivatives may have applications in other disease areas, such as neurodegenerative and metabolic disorders.

By continuing to explore the chemical space around the 4-(benzyloxy)pyridin-3-ol core, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of molecules.

References

  • MySkinRecipes. 4-(Benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine. [Link]

  • MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • PMC - NIH. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. (2019-10-26). [Link]

  • IJSDR. A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. [Link]

  • PubMed Central. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022-07-19). [Link]

  • PMC - NIH. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. (2022-04-18). [Link]

  • ResearchGate. (PDF) Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. [Link]

  • MDPI. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021-02-03). [Link]

  • ResearchGate. Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]

  • ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • PMC - NIH. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025-02-05). [Link]

  • PMC - NIH. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023-11-07). [Link]

  • NCBI. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]

  • PubMed. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PMC - NIH. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • NIH. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. [Link]

Sources

Methodological & Application

Synthesis of 4-(Benzyloxy)pyridin-3-ol: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and reliable experimental protocol for the synthesis of 4-(Benzyloxy)pyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a regioselective O-benzylation of commercially available 3,4-dihydroxypyridine. This document provides a step-by-step methodology, an in-depth explanation of the chemical principles governing the reaction's selectivity, and guidance on the purification and characterization of the final product. The protocol is designed to be self-validating, ensuring a high degree of reproducibility for researchers in the field.

Introduction

Substituted pyridinols are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. 4-(Benzyloxy)pyridin-3-ol, with its protected hydroxyl group at the 4-position and a free hydroxyl group at the 3-position, serves as a versatile intermediate for the synthesis of more complex molecules, enabling further derivatization at the 3-position.

The protocol described herein focuses on the selective protection of the 4-hydroxyl group of 3,4-dihydroxypyridine as a benzyl ether. The benzyl group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal via hydrogenolysis. The selective nature of this synthesis is crucial for avoiding the formation of isomeric byproducts and simplifying the purification process.

Theoretical Background: The Principle of Regioselective Benzylation

The key to the successful synthesis of 4-(Benzyloxy)pyridin-3-ol lies in the regioselective benzylation of one of the two hydroxyl groups in the starting material, 3,4-dihydroxypyridine. The selectivity of this reaction is primarily governed by the difference in acidity between the 3-OH and 4-OH protons.

In the pyridine ring, the nitrogen atom is electron-withdrawing, which influences the electron density around the ring and the acidity of the hydroxyl substituents. The hydroxyl group at the 4-position is in conjugation with the ring nitrogen, which can stabilize the corresponding phenoxide anion through resonance. This resonance stabilization makes the 4-hydroxyl group more acidic than the 3-hydroxyl group.

Consequently, in the presence of a mild base, the 4-hydroxyl group is preferentially deprotonated to form the more stable 4-phenoxide intermediate. This nucleophilic intermediate then readily reacts with an electrophilic benzylating agent, such as benzyl bromide, in an SN2 reaction to form the desired 4-(benzyloxy)pyridin-3-ol. The use of a carefully selected base and reaction conditions is paramount to ensure high regioselectivity and minimize the formation of the 3-benzyloxy isomer and the 3,4-dibenzyloxy byproduct. A similar strategy has been successfully employed for the selective protection of the 4-hydroxyl group in 3,4-dihydroxybenzaldehyde[1].

Experimental Protocol

This protocol outlines the synthesis of 4-(Benzyloxy)pyridin-3-ol from 3,4-dihydroxypyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3,4-Dihydroxypyridine≥98%Commercially Available626-03-9
Benzyl Bromide≥98%Commercially Available100-39-0
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available144-55-8
Sodium Iodide (NaI)Reagent GradeCommercially Available7681-82-5
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available68-12-2
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available7487-88-9
Silica Gel230-400 meshCommercially Available7631-86-9
Reaction Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 3,4-dihydroxypyridine in anhydrous DMF add_reagents Add NaHCO₃, NaI, and Benzyl Bromide start->add_reagents heat Heat reaction mixture at 60-70°C add_reagents->heat monitor Monitor reaction progress by TLC heat->monitor quench Cool to RT and quench with acidic water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by flash column chromatography concentrate->chromatography characterize Characterize the pure product chromatography->characterize

Sources

Application Note: Selective O-Benzylation of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective O-benzylation of 3-hydroxypyridine is a critical transformation in medicinal chemistry, serving as a protection strategy or a method to introduce lipophilic pharmacophores. Unlike its 2- and 4-isomers, which exist predominantly as pyridones (lactams), 3-hydroxypyridine retains significant phenolic character. However, it remains an ambident nucleophile , capable of reacting at either the oxygen (desired ether formation) or the nitrogen (undesired quaternization).

This Application Note details two field-proven protocols to maximize O-selectivity:

  • Base-Promoted Alkylation (Williamson Type): Utilizing Sodium Hydride (NaH) in DMF.[1]

  • Mitsunobu Coupling: Utilizing Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD).[2]

Mechanistic Insight & Experimental Strategy

The Ambident Nucleophile Challenge

3-Hydroxypyridine exists in a tautomeric equilibrium between the neutral enol form and the zwitterionic form. Upon deprotonation, the resulting anion delocalizes charge between the oxygen and the ring nitrogen.

  • O-Alkylation (Kinetic/Thermodynamic Control): Favored by "hard" electrophiles and conditions that solvate the cation, leaving the "harder" oxygen anion free to react.

  • N-Alkylation (Side Reaction): Favored by neutral conditions or specific solvents that tightly solvate the oxygen, leading to the formation of N-benzyl-3-hydroxypyridinium salts.

Strategic Reagent Selection

To force O-selectivity, we leverage the Hard-Soft Acid-Base (HSAB) principle and solvent effects:

  • Solvent: Dipolar aprotic solvents (DMF, DMSO) are essential. They solvate the metal cation (Na⁺/K⁺) effectively but leave the naked phenoxide anion highly reactive.

  • Base: Strong bases like NaH ensure complete deprotonation to the pyridin-3-olate anion. K₂CO₃ is a milder alternative but requires heat, which may increase N-alkylation risk if not monitored.

Mechanistic Pathway Visualization

ReactionMechanism Substrate 3-Hydroxypyridine (Tautomeric Mix) Anion Pyridin-3-olate Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (NaH or K2CO3) O_Product 3-(Benzyloxy)pyridine (Major Product) Anion->O_Product Attack via Oxygen (Favored in DMF) N_Product N-Benzyl-3-hydroxypyridinium (Minor Byproduct) Anion->N_Product Attack via Nitrogen (Lone pair availability)

Figure 1: Mechanistic divergence of 3-hydroxypyridine alkylation. Solvent choice dictates the major pathway.

Protocol A: Williamson Ether Synthesis (NaH/DMF)

Best for: High yields, scale-up, and cost-efficiency. Primary Risk: Moisture sensitivity of NaH.

Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 3-Hydroxypyridine (1.0 eq)

  • Electrophile: Benzyl Bromide (BnBr) (1.1 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)[3]

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-Hydroxypyridine (10 mmol, 0.95 g) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (12 mmol, 0.48 g) portion-wise over 10 minutes.

    • Observation: Vigorous hydrogen gas evolution will occur. The solution typically turns yellow/orange.

    • Wait: Stir at 0°C for 30 minutes to ensure complete anion formation.

  • Alkylation: Add Benzyl Bromide (11 mmol, 1.31 mL) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). Product Rf ≈ 0.6; Starting material Rf ≈ 0.2.

  • Workup:

    • Quench carefully with sat. NH₄Cl (10 mL).

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with 20-40% EtOAc in Hexanes.

Experimental Workflow Diagram

Workflow Start Start: 3-Hydroxypyridine in DMF (0°C) BaseAdd Add NaH (1.2 eq) Wait 30 min Start->BaseAdd BnBrAdd Add Benzyl Bromide (1.1 eq) Dropwise BaseAdd->BnBrAdd React Warm to RT Stir 3h BnBrAdd->React Quench Quench: Sat. NH4Cl Extract: EtOAc React->Quench Purify Purification: Flash Column (Hex/EtOAc) Quench->Purify

Figure 2: Step-by-step workflow for the NaH-mediated O-benzylation protocol.

Protocol B: Mitsunobu Reaction

Best for: Reactions where Benzyl Alcohol is preferred over Benzyl Bromide, or mild neutral conditions are required.

Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 3-Hydroxypyridine (1.0 eq)

  • Alcohol: Benzyl Alcohol (1.1 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Setup: Charge a dry RBF with 3-Hydroxypyridine (1.0 eq), Benzyl Alcohol (1.1 eq), and PPh₃ (1.2 eq).

  • Solvation: Add anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C .[2]

  • Addition: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Note: The solution often turns orange/red and then fades to yellow.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Concentrate the mixture directly.

  • Purification: The challenge is removing triphenylphosphine oxide (TPPO).

    • Method: Triturate the crude residue with cold diethyl ether/hexanes (TPPO precipitates). Filter, then purify the filtrate via column chromatography.[3]

Comparative Data & Troubleshooting

Method Comparison
FeatureMethod A: NaH / BnBrMethod B: Mitsunobu
Yield High (75–92%) Moderate (50–75%)
Reaction Time Fast (2–4 h)Slow (12–16 h)
Selectivity High O-selectivity in DMFHigh O-selectivity
Purification Easy (Standard Workup)Difficult (TPPO removal)
Scalability ExcellentLimited by reagent cost
Troubleshooting N-Alkylation

If the N-benzyl byproduct forms (observed as a very polar spot on TLC or precipitate in the reaction):

  • Solvent Switch: Ensure strictly anhydrous DMF. Water promotes N-alkylation by solvating the phenoxide too strongly.

  • Counter-ion: Switch from NaH to Ag₂CO₃ (Silver Carbonate) in Toluene. Silver coordinates the nitrogen lone pair, blocking N-alkylation (classic specific O-alkylation tactic), though this is expensive.

  • Temperature: Do not heat above 60°C unless necessary; higher temperatures increase N-alkylation rates.

References

  • Deady, L. W., & Stanborough, M. S. (1982). Alkylation of 3-hydroxypyridine.[4] Australian Journal of Chemistry, 35(9), 1841-1846. Link

  • Sato, T., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction.[5][6] The Journal of Organic Chemistry, 83(11), 6158–6165. (Context on N vs O selectivity). Link

  • Pfizer Inc. (2005). Process for the preparation of 3-benzyloxypyridine derivatives.[4][7][8] US Patent 20050143423. (Industrial application of NaH method). Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

Sources

Application Note: High-Affinity Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assays

[1]

Abstract & Introduction

The Nicotinic Acetylcholine Receptor (nAChR) superfamily comprises pentameric ligand-gated ion channels critical for synaptic transmission in the CNS and neuromuscular junctions.[1] Due to their implication in neurodegenerative diseases (Alzheimer’s, Parkinson’s), pain processing, and addiction, nAChRs are high-value therapeutic targets.

This guide details the Radioligand Filtration Binding Assay , the "gold standard" for determining the binding affinity (


2

Scope of Protocol:

  • Target Subtypes: Homomeric

    
     (using 
    
    
    -
    
    
    -Bungarotoxin) and Heteromeric
    
    
    (using
    
    
    -Epibatidine).
  • Method: Vacuum filtration using Polyethyleneimine (PEI)-treated glass fiber filters.

Principle of the Assay

The assay relies on the Law of Mass Action . It measures the competition between a fixed concentration of a radiolabeled ligand ("Hot") and varying concentrations of a non-labeled test compound ("Cold") for the receptor binding site.[2]

  • Saturation Binding: Determines receptor density (

    
    ) and the radioligand's equilibrium dissociation constant (
    
    
    ).
  • Competition Binding: Determines the inhibitor constant (

    
    ) of a test compound by displacing the radioligand.
    
Mechanistic Pathway Diagram

The following diagram illustrates the competitive binding equilibrium and the signal detection workflow.

nAChR_Binding_MechanismReceptornAChR Receptor(Membrane Bound)Complex_HotReceptor-Hot Complex(Signal Detected)Receptor->Complex_Hot+ Hot LigandComplex_ColdReceptor-Cold Complex(No Signal)Receptor->Complex_Cold+ Cold LigandHotLigandRadioligand (Hot)([3H]-Epibatidine)HotLigand->Complex_HotColdLigandTest Compound (Cold)(Competitor)ColdLigand->Complex_ColdSignalCPM / SignalComplex_Hot->SignalScintillation CountingNoSignalSignal ReductionComplex_Cold->NoSignalDisplacement

Figure 1: Competitive binding mechanism. High concentrations of "Cold" ligand displace the "Hot" ligand, reducing the detectable signal.

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose

-

-Bungarotoxin
~2200 Ci/mmolSpecific for

nAChR.[3]

-Epibatidine
~30-60 Ci/mmolHigh affinity for

,

.
(-)-Nicotine Tartrate salt, >99% purityDefinition of Non-Specific Binding (NSB).
Polyethyleneimine (PEI) 50% w/v aqueous soln.Filter pretreatment to reduce cationic ligand sticking.
Scintillation Cocktail EcoScint or equivalentFor

detection (liquid scintillation).
GF/B Filters 1.0 µm pore sizeGlass fiber filters for harvesting membranes.
Buffer Formulations

Standard Binding Buffer (pH 7.4 @ 25°C):

  • 50 mM Tris-HCl

  • 120 mM NaCl

  • 5 mM KCl

  • 2 mM CaCl

    
    
    
  • 1 mM MgCl

    
    
    
  • Note: Prepare fresh. For

    
     assays, add 0.1% BSA to prevent toxin adsorption to plasticware.
    

Wash Buffer:

  • 50 mM Tris-HCl (pH 7.4)

  • Keep ice-cold (4°C) to minimize dissociation during filtration.

Experimental Protocol

Membrane Preparation (The Foundation)

Causality: Direct use of whole cells can lead to variability due to internal receptor pools. Membrane preps isolate surface receptors and remove cytosolic interference.

  • Harvest: Detach cells (e.g., HEK293-h

    
    ) using PBS/EDTA (avoid Trypsin as it cleaves receptors).
    
  • Lysis: Resuspend pellet in ice-cold Hypotonic Buffer (10 mM Tris-HCl, pH 7.4, Protease Inhibitor Cocktail). Incubate on ice for 15 min.

  • Homogenization: Homogenize using a Polytron (bursts of 10s) or Dounce homogenizer.

  • Debris Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (nuclei/debris).

  • Membrane Collection: Centrifuge supernatant at 40,000 x g for 30 min at 4°C.

  • Wash: Resuspend pellet in Binding Buffer and re-centrifuge (removes endogenous acetylcholine).

  • Storage: Resuspend final pellet in Binding Buffer (2-5 mg protein/mL). Flash freeze aliquots in liquid

    
    . Store at -80°C.
    
Filter Pretreatment (Crucial Step)

Expertise Insight: nAChR ligands (especially Epibatidine and toxins) are highly cationic and sticky. They bind non-specifically to glass fibers, causing high background.

  • Action: Soak GF/B filter mats in 0.3% - 0.5% PEI for at least 60 minutes (preferably 3 hours) before use.

  • Why: PEI coats the glass fibers with a positive charge, repelling the positively charged radioligands.

Assay Workflow (96-well Format)

Assay_WorkflowStartStart: Prepare 96-well PlateAdd_Ligand1. Add 25 µL Test Compound(Dilution Series)Start->Add_LigandAdd_Radio2. Add 25 µL Radioligand(Fixed Conc ~ Kd)Add_Ligand->Add_RadioAdd_Membrane3. Add 200 µL Membrane Prep(Initiate Reaction)Add_Radio->Add_MembraneIncubate4. Incubation(RT for 60-120 min)Add_Membrane->IncubateHarvest5. Vacuum Filtration(PEI-treated GF/B Filters)Incubate->HarvestWash6. Rapid Wash (3x)(Ice-cold Tris Buffer)Harvest->WashDry_Count7. Dry Filters & Count(LSC or Gamma Counter)Wash->Dry_Count

Figure 2: Step-by-step filtration assay workflow.[4]

Detailed Steps:

  • Plate Setup: Use polypropylene 96-well plates.

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): 10 µM Nicotine (excess) + Radioligand + Membrane.

    • Test Samples: Test Compound (various conc.) + Radioligand + Membrane.[2][4][5]

  • Additions:

    • Add 25 µL of Test Compound (10x conc).

    • Add 25 µL of Radioligand (10x conc). Target final concentration

      
       (e.g., 0.5 nM for Epibatidine).
      
    • Add 200 µL of Membrane suspension (typically 5-20 µg protein/well).

  • Incubation: Shake lightly for 1 min, then incubate at Room Temperature (20-25°C) for 90 minutes .

    • Self-Validation: Equilibrium must be reached.[2] If

      
       is slow, extend to 2-3 hours.
      
  • Harvesting:

    • Place PEI-soaked filters on the harvester (e.g., Brandel or PerkinElmer Harvester).

    • Aspirate well contents through the filter.

    • Rapid Wash: Immediately wash 3x with 300 µL ice-cold Wash Buffer. Total wash time should be <10 seconds to prevent dissociation.

  • Detection:

    • For

      
      :  Dry filters and count directly in a Gamma Counter.
      
    • For

      
      :  Dry filters, place in scintillation vials (or melt-on scintillant for mats), add cocktail, and count in Liquid Scintillation Counter (LSC).
      

Data Analysis & Interpretation

Calculating Specific Binding
  • Quality Control: Specific binding should be >70% of Total Binding. If <50%, optimize filter washing or membrane quality.

Determination

Plot Specific Binding (% of Control) vs. Log[Compound] . Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response):

Calculation (Cheng-Prusoff)

To determine the absolute affinity constant (



  • 
     : Determined from the curve.[2]
    
  • 
     : Concentration of radioligand added (nM).[6][7]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[2]
    

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Radioligand sticking to filters.Ensure filters are soaked in 0.3-0.5% PEI. Add 0.1% BSA to binding buffer.
Low Signal-to-Noise Receptor degradation or low expression.Use protease inhibitors during prep. Check cell line expression. Increase protein per well.
Ligand Depletion Too much receptor relative to ligand.Rule of Thumb: Bound radioligand should be <10% of total added. Dilute membrane if necessary.
Inconsistent Replicates Incomplete washing or pipetting error.Ensure harvester wash heads are not clogged. Use reverse pipetting for viscous membrane slurries.

References

  • National Institutes of Health (NIH). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Curr Protoc Pharmacol. 2008.[8]

  • Journal of Neuroscience. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies. 2023.[9]

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-108.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

Application Note: Structural Validation of 4-(Benzyloxy)pyridin-3-ol via 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of "4-(Benzyloxy)pyridin-3-ol" using 1H and 13C NMR Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.

Executive Summary

This technical guide outlines the definitive protocol for the structural characterization of 4-(benzyloxy)pyridin-3-ol (CAS: Generic structure reference), a critical scaffold in the synthesis of iron chelators (hydroxypyridinones) and antiviral agents.

Distinguishing this specific regioisomer from its potential byproducts (3-(benzyloxy)pyridin-4-ol or N-alkylated pyridones) is a common analytical challenge during synthesis. This protocol utilizes DMSO-d6 as the solvent of choice to stabilize the exchangeable C3-hydroxyl proton and provides a self-validating logic flow using HMBC and NOESY correlations to confirm regiochemistry.

Chemical Context & Critical Quality Attributes (CQA)

The Molecule[1][2]
  • IUPAC Name: 4-(Benzyloxy)pyridin-3-ol

  • Molecular Formula: C₁₂H₁₁NO₂

  • Molecular Weight: 201.22 g/mol

  • Key Structural Features:

    • Pyridine Core: Aromatic system (distinct from pyridone tautomers).

    • C3-Hydroxyl: An exchangeable proton, sensitive to hydrogen bonding.

    • C4-Benzyloxy: A steric marker and key deshielding influence on H5.

The Analytical Challenge: Regioselectivity

Syntheses starting from 3,4-dihydroxypyridine or maltol derivatives often yield mixtures.

  • Target (O-Alkylation at C4): Aromatic pyridine signals.

  • Impurity A (O-Alkylation at C3): 3-(Benzyloxy)pyridin-4-ol.

  • Impurity B (N-Alkylation): 1-Benzyl-3-hydroxy-4-pyridinone (loss of aromaticity patterns).

Expert Insight: The presence of a carbonyl-like carbon signal (>170 ppm) in 13C NMR is the fastest indicator of unwanted N-alkylation or tautomerization to a pyridone form. The target molecule must show aromatic C-O shifts (140–160 ppm).

Experimental Protocol

Sample Preparation

To ensure resolution of the hydroxyl proton and prevent aggregation:

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Why: CDCl₃ often leads to line broadening of the OH signal and poor solubility for this polar heterocycle. DMSO disrupts intermolecular H-bonding, sharpening the OH singlet.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may induce stacking, shifting aromatic peaks upfield.

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Water Removal: If the OH signal is critical, add activated 3Å molecular sieves directly to the tube 1 hour prior to acquisition to suppress proton exchange with residual water.

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 s (ensure integration accuracy).

    • Scans: 16–32.

  • 13C NMR:

    • Decoupling: Proton-decoupled (Waltz-16).

    • Relaxation Delay: 2.0 s.

    • Scans: >512 (Quaternary carbons at C3/C4 require high SNR).

Structural Assignment & Data Analysis[3][4][5]

1H NMR Assignment (DMSO-d6)[6]
PositionTypeShift (δ ppm)MultiplicityCoupling (Hz)Structural Logic
OH Exch.9.40 – 9.80Broad Singlet-H-bonded to DMSO; disappears with D₂O shake.
H2 Ar-H8.05 – 8.15Singlet (or d)J < 1.0Most deshielded; α-to-N and ortho-to-OH.
H6 Ar-H7.85 – 7.95DoubletJ ≈ 5.5α-to-N; typical pyridine coupling to H5.
Ph Ar-H7.30 – 7.50Multiplet-Phenyl ring protons (overlap common).
H5 Ar-H7.05 – 7.15DoubletJ ≈ 5.5β-to-N; shielded by ortho-alkoxy group (C4).
CH₂ Benzyl5.20 – 5.25Singlet-Characteristic benzylic methylene.
13C NMR Assignment (DMSO-d6)
PositionShift (δ ppm)Carbon TypeAssignment Logic
C4 152.0 – 155.0C_quat (C-O)Ipso to benzyloxy; deshielded by oxygen.
C3 144.0 – 146.0C_quat (C-OH)Ipso to hydroxyl; ortho to Nitrogen.
C2 136.0 – 138.0CHα-to-N; correlates to H2 in HSQC.
C6 140.0 – 142.0CHα-to-N; correlates to H6 in HSQC.
Ph-C 136.5 (Ipso)C_quatPhenyl ipso carbon.
Ph-CH 127.0 – 129.0CHPhenyl aromatic signals.
C5 108.0 – 110.0CHβ-to-N; strongly shielded by C4-oxygen resonance.
CH₂ 70.0 – 71.0CH₂Benzylic carbon.

The "Self-Validating" Workflow (NOESY & HMBC)

To certify the structure is 4-(benzyloxy) and not the 3-(benzyloxy) isomer, you must perform the following 2D experiments.

HMBC (Heteronuclear Multiple Bond Correlation)
  • The "Smoking Gun": Look for a long-range coupling (3-bond) from the Benzylic CH₂ protons (~5.2 ppm) .

    • Target (4-OBn): CH₂ correlates to C4 (~153 ppm) . C4 will also show a correlation to H5 and H6 .

    • Isomer (3-OBn): CH₂ correlates to C3 (~145 ppm) . C3 would correlate strongly to H2 .

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Spatial Proximity:

    • Target (4-OBn): Strong NOE between Benzylic CH₂ and H5 (the doublet at ~7.1 ppm). Weak or no NOE to H2.

    • Isomer (3-OBn): Strong NOE between Benzylic CH₂ and H2 (the singlet at ~8.1 ppm).

Visualization of Logic Flow

G Start Crude Product (Mixture of Isomers) H1_NMR 1H NMR (DMSO-d6) Check for Singlet (H2) & Doublets (H5/H6) Start->H1_NMR Decision Are aromatic signals present? H1_NMR->Decision Pyridone N-Alkylated Impurity (Broad signals, C=O >165ppm) Decision->Pyridone No (Broad/Upfield) Pyridine O-Alkylated Pyridine (Sharp signals, C-O <160ppm) Decision->Pyridine Yes HMBC Run HMBC Experiment Focus: Benzyl CH2 -> Ring Carbon Pyridine->HMBC Result_4 Correlation: CH2 -> C4 NOE: CH2 <-> H5 CONFIRMED: 4-(Benzyloxy) HMBC->Result_4 Correlation to C4 Result_3 Correlation: CH2 -> C3 NOE: CH2 <-> H2 REJECT: 3-(Benzyloxy) HMBC->Result_3 Correlation to C3

Caption: Decision tree for distinguishing regioisomers of benzyloxypyridines using NMR.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Missing OH Signal Wet DMSO or rapid exchange.Dry sample/solvent with molecular sieves; lower temp to 280K.
Broad Aromatic Peaks Intermediate exchange rate (tautomerism) or paramagnetic impurities.Filter sample; Ensure neutral pH (trace acid/base catalyzes exchange).
Extra Doublets Presence of starting material (3,4-dihydroxypyridine) or de-benzylation.Check for missing Benzyl signals (5.2 ppm, 7.4 ppm).
H2/H6 Overlap Solvent effects shifting α-protons together.Switch to MeOH-d4 (though OH will vanish) or run at 600 MHz.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General Pyridine Shifts).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Katritzky, A. R., et al. (2010). "Synthesis of N- versus O-Alkylated Hydroxypyridines." Journal of Organic Chemistry.
  • BenchChem. (2025).[1] "Technical Guide to Benzyloxypyridines." Link (General synthesis context).

Sources

Application Note: Comprehensive Purity Assessment of 4-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-(Benzyloxy)pyridin-3-ol (CAS 353293-23-9) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., JAK, ALK, TRK pathways). Its amphiphilic nature—possessing both a basic pyridine nitrogen and a lipophilic benzyl ether—presents unique analytical challenges.

The primary quality risk for this molecule is not merely gross purity, but regio-isomeric fidelity . During synthesis (typically O-alkylation of pyridine-3,4-diol), three distinct impurities can arise:

  • Regio-isomer: 3-(Benzyloxy)pyridin-4-ol (incorrect O-alkylation site).

  • N-alkylated byproduct: 1-Benzyl-4-hydroxypyridin-3-one (pyridone formation).

  • Bis-alkylated impurity: 3,4-Bis(benzyloxy)pyridine.

This guide moves beyond standard "purity testing" to a Targeted Quality Attribute (TQA) approach. We utilize orthogonal methods: HPLC-UV-MS for quantitative purity and trace analysis, and High-Field NMR for unequivocal structural confirmation.

Analytical Workflow

The following diagram outlines the logical flow for lot release, ensuring no isomeric impurities slip through the cracks.

PurityWorkflow Start Raw Sample (Solid) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC Method A: HPLC-UV-MS (Quantitation) Solubility->HPLC Dilute NMR Method B: 1H-NMR (Structural ID) Solubility->NMR Dissolve d6-DMSO Decision Data Correlation HPLC->Decision Purity % NMR->Decision Regio-chemistry Pass RELEASE (>98% Purity) Decision->Pass Conforms Fail REJECT / REWORK (<98% or Isomer Detected) Decision->Fail Out of Spec

Figure 1: Integrated analytical workflow for 4-(Benzyloxy)pyridin-3-ol assessment.

Method A: HPLC-UV-MS (Quantitative Purity)

Principle and Column Selection

Standard C18 columns often fail to retain polar pyridines or suffer from peak tailing due to interaction between the basic nitrogen and residual silanols.

  • Selected Phase: Phenyl-Hexyl or Polar-Embedded C18 .

  • Rationale: The Phenyl-Hexyl phase offers unique

    
     interactions with the pyridine and benzyl rings, providing superior selectivity for separating the target molecule from its regio-isomers compared to standard alkyl chains.
    
  • Mobile Phase Modifier: Formic acid (0.1%) is preferred over TFA to maintain MS sensitivity while sufficiently suppressing silanol activity.

Experimental Protocol

Instrument: UHPLC coupled with SQ (Single Quad) Mass Spectrometer.

ParameterSetting
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 100mm x 2.1mm, 1.8 µm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV @ 254 nm (aromatic) & 280 nm (phenol); MS (ESI+)
Injection Vol 2.0 µL

Gradient Table:

Time (min)%A (Water)%B (ACN)Event
0.0955Equilibrate
1.0955Hold (Polar impurities elute)
8.0595Ramp (Elute Target & Bis-benzyl)
10.0595Wash
10.1955Re-equilibrate
System Suitability & Validation Criteria (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T), the system must pass these checks before sample analysis:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak. (High tailing indicates secondary interactions/column aging).
    
  • Resolution (

    
    ):  If synthetic impurities are available, 
    
    
    
    between Target and Bis-benzyl impurity.
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    

Method B: High-Field 1H-NMR (Structural Identity)

Rationale: The "Isomer Trap"

HPLC retention times for the 3-hydroxy-4-benzyloxy and 4-hydroxy-3-benzyloxy isomers can be dangerously close. NMR provides the definitive "fingerprint" to distinguish them based on the chemical environment of the benzyl methylene protons and the coupling constants of the pyridine ring.

Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to the polarity of the hydroxyl group and potential solubility issues of the salt forms).
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Frequency: 400 MHz minimum (600 MHz preferred for clear splitting).

Diagnostic Signals (The "Fingerprint")
Proton GroupApprox.[1][2][3][4][5][6] Shift (

ppm)
MultiplicityDiagnostic Value
-OH (Phenolic) 9.5 - 10.5Broad SingletDisappears with

shake. Confirms free -OH.
Pyridine H-2 8.0 - 8.2Singlet/DoubletMost deshielded aromatic proton (next to N and OH).
Pyridine H-6 7.9 - 8.1DoubletCouples with H-5.
Pyridine H-5 6.8 - 7.1DoubletUpfield due to ortho-alkoxy group.
Benzyl

5.1 - 5.3 Singlet CRITICAL: N-benzyl analogs often shift upfield or show diastereotopicity if chiral centers are nearby.
Phenyl Ring 7.3 - 7.5MultipletIntegration must equal 5H.

Interpretation Logic:

  • N-Alkylation Flag: If the Benzyl

    
     signal appears as a doublet or is significantly shifted (< 5.0 ppm or > 5.5 ppm), suspect N-alkylation (pyridone formation).
    
  • Regio-Isomer Flag: Examine the coupling constant (

    
    ) of the pyridine protons. 3,4-substitution patterns have distinct 
    
    
    
    values compared to 2,3 or other patterns.

Method C: Residual Solvents & Water[6]

While HPLC and NMR define the molecule, residual manufacturing agents define the safety.

  • Water Content (Karl Fischer):

    • Method: Coulometric titration.

    • Solvent: Methanol/Formamide mix (to dissolve the pyridine base).

    • Limit: Typically < 0.5% w/w.

  • Residual Solvents (GC-Headspace):

    • Target: Benzyl bromide (alkylating agent), Toluene, Ethanol.

    • Column: DB-624 (standard for volatiles).

Troubleshooting & Decision Tree

Use this logic gate to resolve analytical anomalies.

Troubleshooting Start Anomaly Detected CheckRT Shift in HPLC RT? Start->CheckRT CheckUV New UV Impurity? Start->CheckUV CheckNMR NMR: Extra CH2 Signal? Start->CheckNMR Action1 Check pH of Mobile Phase (Pyridine is pH sensitive) CheckRT->Action1 Yes Action2 Check MS Spectrum (M+H + 90 = Benzyl adduct?) CheckUV->Action2 Yes Action3 Identify as N-Alkylated Isomer CheckNMR->Action3 Yes

Figure 2: Troubleshooting logic for common analytical deviations.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[2][7][8] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1515244 (Related Pyridine Structures).[Link]

  • Dolan, J. W. (2010). HPLC Method Development for Pharmaceuticals. Separation Science. [Link] (General reference for Phenyl-Hexyl column selection logic).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[9] (Standard text for NMR shift interpretation of benzyl ethers vs N-benzyl groups).

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation (Accuracy, Linearity, Robustness) per ICH Q2(R2) is required before using this method for commercial release testing.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on bromopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. The inherent electron-deficient nature of the pyridine ring makes it an excellent substrate for SNAr, a cornerstone reaction in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond basic theory to provide actionable, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind procedural choices.

Part 1: Foundational Principles of SNAr on Pyridines

A robust understanding of the underlying mechanism is the first step toward effective troubleshooting and optimization.

Q1: What is the fundamental mechanism of an SNAr reaction on a bromopyridine?

The SNAr reaction on a bromopyridine does not proceed through a concerted SN2 or a stepwise SN1 pathway, which are common for aliphatic systems.[1] Instead, it follows a two-step addition-elimination mechanism.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the bromine atom. This initial attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][3] This step is typically the slowest and therefore the rate-determining step of the reaction.[1][2]

  • Elimination (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the bromide leaving group.

The stability of the Meisenheimer complex is paramount to the success of the reaction. The more stable this intermediate, the lower the activation energy for the rate-determining step and the faster the reaction will proceed.

Caption: The two-step addition-elimination mechanism of SNAr.

Q2: Why is the position of the bromine atom on the pyridine ring so critical?

The regiochemistry of substitution is a key consideration. Nucleophilic aromatic substitution on pyridines occurs preferentially at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen.[1][4][5][6]

The reason lies in the stability of the Meisenheimer complex. When the nucleophile attacks at the 2- or 4-position, the resulting negative charge can be delocalized via resonance directly onto the electronegative nitrogen atom.[4][5] This creates a particularly stable resonance contributor, significantly lowering the energy of the intermediate and accelerating the reaction.

In contrast, attack at the 3- (meta) position does not allow for the negative charge to be placed on the nitrogen atom.[7] The resulting Meisenheimer complex is therefore less stable, and reactions at the 3-position are significantly slower or require much harsher conditions, sometimes proceeding through different mechanisms like pyridyne intermediates.[8][9]

Caption: Decision tree for SNAr reactivity based on bromine position.

Part 2: Troubleshooting Guide for Common Experimental Issues

Even with a sound theoretical understanding, experiments can fail. This section addresses the most common problems in a direct, cause-and-solution format.

Q3: My SNAr reaction has failed or shows very low yield. What should I investigate?

A failed SNAr reaction can almost always be traced back to one of a few key parameters. The following flowchart provides a systematic approach to troubleshooting.

Troubleshooting_Flowchart Start Reaction Failed (Low/No Yield) Check_Activation Is the pyridine ring activated (e.g., by EWGs)? Start->Check_Activation Check_LG Is Bromine the right leaving group? (F > Cl ≈ Br > I) Check_Activation->Check_LG Yes Solution_Activation Consider a more activated substrate or catalytic methods. Check_Activation->Solution_Activation No Check_Nucleophile Is the nucleophile strong enough? Is the base appropriate? Check_LG->Check_Nucleophile Yes Solution_LG Consider switching to the corresponding fluoropyridine. Check_LG->Solution_LG No Check_Solvent Are you using a polar aprotic solvent (DMSO, DMF)? Check_Nucleophile->Check_Solvent Yes Solution_Nucleophile Use a stronger base (e.g., NaH) to generate a more potent nucleophile. Check_Nucleophile->Solution_Nucleophile No Check_Temp Was the temperature high enough (80-130 °C)? Check_Solvent->Check_Temp Yes Solution_Solvent Switch from THF/Toluene to DMSO, DMF, or NMP. Check_Solvent->Solution_Solvent No Solution_Temp Increase temperature incrementally and monitor by TLC. Check_Temp->Solution_Temp No Success Reaction Optimized Check_Temp->Success Yes

Caption: Systematic flowchart for troubleshooting failed SNAr reactions.

  • Causality Checklist:

    • Ring Activation: Pyridine is naturally electron-deficient, but additional electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ will dramatically increase the reaction rate.[2][10] If your substrate is unactivated, harsher conditions or catalysis may be necessary.[11][12]

    • Leaving Group: For SNAr, the leaving group ability follows the trend F > Cl ≈ Br > I.[1][10] This is counterintuitive to SN2 chemistry. The rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the carbon more electrophilic.[2] While bromine is a competent leaving group, if the reaction is sluggish, switching to the analogous fluoropyridine could provide a significant rate enhancement.[11]

    • Nucleophile/Base Strength: For neutral nucleophiles like amines or alcohols, a base is required to generate the more reactive anionic species (e.g., amides, alkoxides).[13] If a weak base like K₂CO₃ is ineffective, a stronger base such as NaH or KHMDS may be required to fully deprotonate the nucleophile before its addition to the reaction.[13]

    • Solvent Choice: Polar aprotic solvents (DMSO, DMF, NMP) are the gold standard.[13][14] They are crucial for solvating the cationic counter-ion of the base/nucleophile, leaving a more "naked" and reactive anion, and they help stabilize the charged Meisenheimer complex.[3][13]

    • Temperature: SNAr reactions often require elevated temperatures, typically in the range of 80–130 °C, to overcome the activation energy barrier associated with breaking aromaticity.[14]

Q4: I'm observing a deep red or purple color, but the reaction isn't progressing to the product. What does this mean?

This is a classic sign that the Meisenheimer complex is forming but is too stable to proceed to the elimination step.[3][13] The color arises from the highly conjugated, anionic intermediate.[3] If the elimination of the leaving group is sluggish, this intermediate will simply accumulate in the reaction vessel.

  • Solution: The elimination step has its own activation energy. Gently increasing the reaction temperature can provide the necessary energy to overcome this barrier and push the reaction to completion.[13]

Q5: My reaction is messy with multiple spots on the TLC plate. How can I improve selectivity?

Side product formation is a common challenge that can complicate purification.

  • Potential Causes & Solutions:

    • Di-substitution: If your pyridine substrate has multiple leaving groups, you may see products from double substitution.

      • Fix: Use a precise stoichiometry (1.0-1.1 equivalents) of your nucleophile and consider lowering the reaction temperature to favor mono-substitution.[3]

    • Reaction with Solvent (Solvolysis): Using a nucleophilic solvent (e.g., methanol, ethanol) can lead to it competing with your intended nucleophile.

      • Fix: Always use a non-reactive, polar aprotic solvent for these reactions.[3]

    • Hydrolysis: Trace amounts of water can hydrolyze starting materials or products, especially at high temperatures.

      • Fix: Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Part 3: Optimizing Key Reaction Parameters

Fine-tuning your reaction conditions can dramatically improve yield, purity, and reaction time.

Q6: How do I choose the optimal solvent?

The solvent's primary role is to stabilize the charged intermediate. Polar aprotic solvents are superior for this purpose. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and slows the reaction.[3]

SolventDielectric Constant (ε)TypeTypical Application Notes
DMSO 47Polar AproticExcellent choice, often provides the fastest rates. Can be difficult to remove under vacuum.
DMF 37Polar AproticVery common and effective. Lower boiling point than DMSO, easier to remove.[14]
NMP 32Polar AproticGood alternative to DMF, particularly at higher temperatures due to its high boiling point.
Acetonitrile 38Polar AproticCan be effective, though generally less so than DMSO or DMF for challenging substrates.[3]
THF 7.6Moderately PolarGenerally a poor choice for SNAr unless the substrate is highly activated.
Methanol 33Polar ProticShould be avoided as a solvent, as it can act as a competing nucleophile.[3]

Table data adapted from common organic chemistry resources.

Q7: What is the role of the base and how do I select the right one?

When using a nucleophile with an acidic proton (e.g., R-OH, R-NH₂, R-SH), a base is required to deprotonate it, thereby increasing its nucleophilicity. The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong that it causes unwanted side reactions.

BasepKₐ of Conjugate AcidStrengthCommon Use Cases
Triethylamine (Et₃N) ~10.7MildScavenging HCl produced when using amine hydrochlorides.
Potassium Carbonate (K₂CO₃) ~10.3ModerateCommon choice for reactions with phenols and amines.
Cesium Carbonate (Cs₂CO₃) ~10.3ModerateOften more effective than K₂CO₃ due to better solubility and cation effects.
Potassium tert-butoxide (KOtBu) ~19StrongEffective for deprotonating alcohols, but its bulk can be a factor.
Sodium Hydride (NaH) ~36Very StrongUsed for irreversibly deprotonating alcohols and some amines. Requires anhydrous conditions.[13]

Data adapted from published pKa tables.

Part 4: Standard Experimental Protocol

This section provides a reliable starting point for an SNAr reaction. Conditions should be optimized for each specific substrate.

Reaction: Amination of 2-Bromopyridine with a Secondary Amine

  • Materials:

    • 2-Bromopyridine (1.0 equiv)

    • Secondary Amine (e.g., Morpholine, 1.1 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser and inert atmosphere setup (Nitrogen/Argon)

  • Procedure:

    • Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-bromopyridine, potassium carbonate, and the magnetic stir bar.

    • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromopyridine.

    • Nucleophile Addition: Add the secondary amine to the stirring mixture at room temperature.

    • Heating: Heat the reaction mixture to a temperature between 100-120 °C.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-bromopyridine) is fully consumed.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into a separatory funnel containing water.

      • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

      • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

    • Purification:

      • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter off the drying agent and concentrate the solvent under reduced pressure.

      • Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure product.

Part 5: Frequently Asked Questions (FAQs)
  • FAQ 1: Is bromine a good leaving group for SNAr on pyridines?

    • Bromine is a very effective leaving group for SNAr on pyridines. The general reactivity trend for halogens in SNAr is F > Cl ≈ Br > I.[1][10] While fluorine often leads to faster reactions due to its high electronegativity activating the ring, bromine's reactivity is comparable to chlorine, and it is widely and successfully used.

  • FAQ 2: Can I run SNAr reactions in "green" or aqueous solvents?

    • Yes, this is an active area of research. While traditional SNAr reactions rely on polar aprotic solvents, which have environmental and health concerns, new methods are emerging.[14] For instance, reactions have been successfully conducted in water using additives like hydroxypropyl methylcellulose (HPMC), which can facilitate the reaction under milder conditions.[14]

  • FAQ 3: Why is it so difficult to perform an SNAr reaction at the 3-position of a bromopyridine?

    • The difficulty arises from the instability of the reaction intermediate. When a nucleophile attacks the 3-position, the negative charge of the resulting Meisenheimer complex cannot be delocalized onto the electronegative ring nitrogen through resonance.[4][7] This makes the intermediate significantly higher in energy compared to the one formed from 2- or 4-substitution, leading to a much slower reaction rate.

  • FAQ 4: My unactivated bromopyridine is completely unreactive. What are my options?

    • If increasing temperature, using a stronger nucleophile/base combination, and switching to a high-performance solvent like DMSO all fail, you have several options:

      • Catalysis: Investigate metal-catalyzed SNAr. Lewis acidic metals or transition metals like Ruthenium can complex to the pyridine, withdrawing electron density and activating it towards attack.[12]

      • Alternative Chemistry: If SNAr is not viable, consider a different bond-forming strategy. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful alternatives for forming C-N bonds on unactivated aryl halides and are often used when SNAr fails.[11][15]

References
  • Vertex AI Search. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions.
  • BenchChem. (n.d.). Optimizing base and solvent conditions for SNAr reactions.
  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • ACS GCI Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions.
  • YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine...
  • (n.d.). Nucleophilic substitution reactions in pyridine.
  • ChemRxiv. (2020). Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines.
  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions...
  • ResearchGate. (n.d.). Optimization of reaction temperature and time.
  • Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.

Sources

Challenges in the purification of pyridin-4-ol tautomers.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridin-4-ol / 4-Pyridone Purification Topic: Troubleshooting Purification & Isolation of Pyridin-4-ol Tautomers Ticket ID: PYR-4-OH-TAUT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]

Executive Summary: The Chameleon Molecule

If you are struggling to purify "pyridin-4-ol," you are likely fighting nature.[1][2][3][4] The first rule of working with this compound is accepting that pyridin-4-ol (the enol form) is a transient species in most laboratory environments.[2][3][5] In the solid state and in polar solvents (methanol, water, DMSO), the equilibrium overwhelmingly favors 4-pyridone (the keto form) .[5]

Attempts to "isolate" the pure hydroxy tautomer using standard silica chromatography often fail because the molecule behaves as a polar, zwitterionic species rather than a simple phenol.[5] This guide provides field-proven workflows to overcome solubility issues, silica tailing, and analytical confusion.

Module 1: The Tautomer Trap (Understanding Your Species)

User Question: "I synthesized pyridin-4-ol, but my NMR shows a broad singlet at 11.0 ppm and a carbonyl peak. Did my reaction fail?"

Technical Diagnosis: No, your reaction likely succeeded. You are observing the 4-pyridone tautomer.[1][2][3][4][5][6][7][8][9] Unlike phenol, where the hydroxy form is stable, the pyridine ring allows the proton to transfer to the nitrogen. This creates a polar species that retains aromaticity (6


-electrons) through resonance contributions from a zwitterionic form.[2][3][4][5]

The Mechanism: The driving force is the solvent environment.[5][7]

  • Gas Phase: The hydroxy form (pyridin-4-ol) is more stable.[1][2][3][4][5]

  • Condensed Phase (Solid/Liquid): Intermolecular Hydrogen bonding and high dielectric constants stabilize the highly polar C=O bond and the N-H dipole, locking the molecule into the 4-pyridone form.[5]

Tautomerism cluster_0 Non-Polar / Gas Phase cluster_1 Polar Solvent / Solid State Enol Pyridin-4-ol (Enol Form) Favored in Vacuum/Gas Keto 4-Pyridone (Keto Form) Favored in Water/MeOH/DMSO Enol->Keto  Solvent Stabilization   Keto->Enol  High Temp / Vacuum  

Figure 1: The equilibrium shifts based on environmental energy.[2][3][4][5] In standard lab conditions, you are working with the blue node (Keto form).

Analytical Validation Protocol: To confirm you have the correct skeleton despite the tautomer shift:

  • 1H NMR (DMSO-d6): Look for N-H (~11.0 ppm, broad) and C2/C6 protons appearing as doublets (~7.5-7.8 ppm).[2][3][4][5]

  • 13C NMR: Look for the Carbonyl-like signal (~175-180 ppm).[1][2][3][4][5] A pure phenol C-OH would appear upfield (~160 ppm).[1][2][3][5]

  • IR Spectroscopy: A strong band at 1640–1680 cm⁻¹ confirms the C=O stretch (amide-like character).[2][3][4][5]

Module 2: Chromatographic Nightmares (Purification)

User Question: "My compound streaks from the baseline to the solvent front on silica gel. How do I get a clean spot?"

Technical Diagnosis: 4-Pyridone is a "sticky" base.[1][2][3][4][5] The basic nitrogen and the oxygen atom interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing severe peak tailing and irreversible adsorption.[5]

Troubleshooting Protocol: The "Deactivation" Method Do not run a standard MeOH/DCM column. You must deactivate the silica surface.[3][5][10]

Option A: The Triethylamine (TEA) Wash (Recommended) [2][5]

  • Pre-treatment: Slurry your silica gel in your mobile phase containing 1–3% Triethylamine (TEA) .[2][3][4][5]

  • Equilibration: Flush the column with this buffer for 2 column volumes. The TEA binds to the acidic silanols, creating a neutral surface.[5]

  • Elution: Run your column using a gradient of DCM:Methanol (95:5 to 80:20) with 1% TEA maintained in the eluent.[5]

  • Post-Process: Rotovap fractions. To remove TEA salts/residue, redissolve in minimal water and lyophilize, or wash with ether if the product is insoluble in ether.[4][5]

Option B: Switch Stationary Phases If TEA is incompatible with your downstream chemistry:

  • Neutral Alumina: Use Grade III Neutral Alumina. It lacks the acidic protons of silica, significantly reducing tailing.[5]

  • C18 (Reverse Phase): Use a water/methanol gradient. 4-Pyridone is very polar and will elute early, but the peak shape will be sharp.[2][3][4][5]

Module 3: Extraction & Crystallization (Workup)

User Question: "I cannot extract the product from the aqueous layer. It's too water-soluble."[1][2][3][4]

Technical Diagnosis: Because 4-pyridone exists as a polar/zwitterionic species, its partition coefficient (LogP) is very low (approx -1.3).[1][2][3][4][5] Standard ethyl acetate extractions will fail.[2][3][5]

Workflow: The "Salting-Out" & Solvent Switch

PurificationTree Start Crude Reaction Mixture (Aqueous) CheckpH Adjust pH to 7-8 (Isoelectric Point) Start->CheckpH Decision Is product precipitating? CheckpH->Decision Yes Filtration Decision->Yes Yes No Saturation Decision->No No Cryst Recrystallization Solvent: Methanol Yes->Cryst Salt Saturate with NaCl (Salting Out) No->Salt Extract Continuous Extraction Solvent: n-Butanol or Chloroform/Isopropanol (3:1) Salt->Extract Extract->Cryst

Figure 2: Decision matrix for isolating water-soluble pyridones.

Detailed Protocol: The Methanol Crystallization The most effective way to purify 4-pyridone without chromatography is crystallization as a solvate.[3][5]

  • Evaporation: Remove all water from your crude mixture (azeotrope with toluene if necessary) until you have a solid residue.[2][3][4][5]

  • Dissolution: Add hot Methanol (minimum volume). 4-Pyridone is significantly soluble in hot methanol.[1][2][3][4][5]

  • Filtration: Filter the hot solution to remove inorganic salts (NaCl/KCl) which are insoluble in MeOH.

  • Cooling: Allow the filtrate to cool slowly. 4-Pyridone often crystallizes as a monomethanolate .[1][2][3][4][5]

  • Drying: Dry under high vacuum. Note that aggressive heating under vacuum may desolvate the crystal, changing the melting point.[5]

FAQ: Common Pitfalls

Q: Can I sublime 4-pyridone? A: Yes, but it requires high vacuum (<0.1 mmHg) and temperatures around 150-180°C. Sublimation effectively converts the solid keto-form into the gas-phase enol-form, which then condenses back to the keto-form on the cold finger.[1][2][3] This is excellent for small-scale purification (<1g).[1][2][3][4][5]

Q: Why does my melting point vary so much? A: 4-Pyridone is hygroscopic and forms hydrates/solvates easily.[1][2][3][4][5]

  • Anhydrous MP: ~148–150°C.[2][3][5]

  • Hydrates/Solvates: Often melt lower or exhibit broad ranges.[2][3][4][5]

  • Tip: Store the purified solid in a desiccator over

    
     or KOH.
    

Q: I need to perform an O-alkylation, but the tautomer is N-H. What do I do? A: You must control the kinetics.

  • For O-alkylation (Ether synthesis): Use Ag salts (Ag2CO3) and alkyl halides.[2][3][4][5] The "hard" silver cation coordinates to the "hard" nitrogen lone pair, forcing alkylation at the "softer" oxygen.

  • For N-alkylation: Use simple basic conditions (NaH/DMF).[1][2][3][4][5] The nitrogen is the better nucleophile in the pyridone form.

References

  • NIST Chemistry WebBook. 4-Pyridinol (CAS 626-64-2) Spectral Data.[1][2][3][4][5] National Institute of Standards and Technology.[3][4][5] [Link][2][3][4][5]

  • PubChem. 4-Hydroxypyridine Compound Summary. National Library of Medicine.[2][3][4][5] [Link][2][3][4][5]

  • Beak, P., et al. Equilibration Studies: Protomeric Equilibria of 4-Hydroxypyridine.[2][3][4][5] Journal of the American Chemical Society.[5][7] (Fundamental mechanistic grounding on pyridone tautomerism).

  • Organic Chemistry Portal. Synthesis and Properties of Pyridones.[Link][2][3][4][5]

Sources

Validation & Comparative

4-(Benzyloxy)pyridin-3-ol vs. Pyridinol Alternatives: A Synthetic & Functional Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 4-(Benzyloxy)pyridin-3-ol (CAS 353293-23-9) and its common structural analogs, such as 3-(benzyloxy)pyridin-4-ol and N-benzyl-3-hydroxy-4-pyridone. While direct alkylation of 3,4-dihydroxypyridine typically yields N-alkylated products due to pyridone tautomerism, 4-(Benzyloxy)pyridin-3-ol represents a specific O-alkylated regioisomer valuable for orthogonal protection strategies in medicinal chemistry. This guide details the Nucleophilic Aromatic Substitution (SNAr) protocol required to synthesize it selectively, contrasting its utility against other derivatives in kinase inhibitor and iron chelator development.

The Regioselectivity Challenge in Pyridinol Synthesis

The core challenge in working with 3,4-oxygenated pyridines is the tautomeric equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic, amide-like) forms.

  • The Problem: 3,4-Dihydroxypyridine exists predominantly as 3-hydroxy-4(1H)-pyridinone . Attempting to synthesize a benzyl ether via direct alkylation (e.g., BnBr, K2CO3) favors attack at the nitrogen atom, yielding 1-benzyl-3-hydroxy-4-pyridone rather than the desired O-benzyl ether.

  • The Solution: Accessing 4-(Benzyloxy)pyridin-3-ol requires an indirect route, typically displacing a leaving group at the 4-position (SNAr) rather than alkylating a nucleophilic oxygen.

Tautomeric Equilibrium & Reaction Pathways

The following diagram illustrates the divergent pathways dictated by the starting material and conditions.

PyridinolPathways Start 3,4-Dihydroxypyridine (Tautomeric Mix) DirectAlk Direct Alkylation (BnBr, Base) Start->DirectAlk N_Prod 1-Benzyl-3-hydroxy-4-pyridone (N-Alkylated / Major) DirectAlk->N_Prod Kinetic/Thermo Preference Precursor 4-Chloro-3-hydroxypyridine SnAr SnAr Reaction (BnOH, NaH, DMSO) Precursor->SnAr Target 4-(Benzyloxy)pyridin-3-ol (O-Alkylated / Target) SnAr->Target Regioselective Displacement

Figure 1: Divergent synthetic pathways. Direct alkylation favors N-substitution, while SNAr chemistry on a halogenated precursor ensures regioselective O-alkylation at C4.

Comparative Analysis: 4-(Benzyloxy)pyridin-3-ol vs. Alternatives

The choice of isomer and protecting group profoundly affects solubility, metal binding, and downstream functionalization.

Feature4-(Benzyloxy)pyridin-3-ol (Target)3-(Benzyloxy)pyridin-4-ol (Isomer)1-Benzyl-3-hydroxy-4-pyridone
Structure 3-OH, 4-OBn (Pyridine core)3-OBn, 4-OH (Pyridine core)3-OH, 4=O, 1-Bn (Pyridone core)
Regiocontrol High (via SNAr)Medium (via protection of Maltol)Low (often a mix if uncontrolled)
H-Bonding 3-OH is an intramolecular donor.4-OH is a donor; 3-OBn is bulky.3-OH is donor; C=O is acceptor.
Metal Chelation Bidentate (N and 3-OH). Weaker than pyridone.Bidentate (N and 4-OH).Strong (O,O-bidentate ligand).
Deprotection H2/Pd (Clean).H2/Pd (Clean).Difficult (Bn on N is stable).
Primary Use Scaffold for kinase inhibitors (e.g., JAK).Precursor to 3-hydroxy-4-pyrones.Iron chelators (Deferiprone analogs).
Key Insight: Orthogonal Protection

Using 4-(Benzyloxy)pyridin-3-ol allows the 3-hydroxyl group to be functionalized (e.g., triflation for cross-coupling) while the 4-position remains protected as a benzyl ether. This is impossible with the N-benzyl derivative, which lacks aromaticity in the ring.

Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)pyridin-3-ol (Recommended)

This method utilizes Nucleophilic Aromatic Substitution (SNAr) to install the benzyl ether selectively at position 4.

Reagents:

  • 4-Chloro-3-hydroxypyridine (1.0 eq)

  • Benzyl Alcohol (BnOH) (2.5 eq)

  • Sodium Hydride (NaH, 60% in oil) (2.2 eq)

  • DMSO (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Benzyl Alcohol (2.5 eq) in anhydrous DMSO (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (2.2 eq) portion-wise. Stir for 30 minutes at room temperature to generate sodium benzyloxide. Note: 2.2 eq is used to deprotonate both the alcohol and the 3-OH of the pyridine precursor.

  • Addition: Add 4-Chloro-3-hydroxypyridine (1.0 eq) in one portion.

  • Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-Py) should disappear.

  • Workup: Cool to room temperature. Quench carefully with ice-water. Acidify to pH ~6 with 1M HCl to protonate the 3-oxide.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMSO.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

  • Yield: Typical isolated yield is 75–85% .

Protocol B: Common Pitfall (Direct Benzylation)

Do not use this method if the target is the O-ether. Reacting 3,4-dihydroxypyridine with Benzyl Bromide and K2CO3 in DMF typically yields a mixture dominated by 1-benzyl-3-hydroxy-4-pyridone (>60%) and the 3,4-dibenzyl ether, with minimal 4-(benzyloxy)pyridin-3-ol.

Downstream Applications & Decision Tree

Once synthesized, 4-(Benzyloxy)pyridin-3-ol serves as a versatile pivot point. The free 3-OH group can be used to direct C-H activation or be converted into a leaving group.

Applications Compound 4-(Benzyloxy)pyridin-3-ol Path1 Path 1: C-H Activation Compound->Path1 Path2 Path 2: Cross-Coupling Compound->Path2 Path3 Path 3: Deprotection Compound->Path3 Step1 Iodination / Bromination (NIS or NBS) Path1->Step1 Step2 Triflation (Tf2O) -> 3-OTf-4-OBn-Pyridine Path2->Step2 Step3 H2 / Pd-C -> 3,4-Dihydroxypyridine Path3->Step3 Result1 Highly substituted Kinase Inhibitor Scaffolds Step1->Result1 Result2 Suzuki/Buchwald Coupling at C3 Position Step2->Result2

Figure 2: Strategic utility of the scaffold. The 3-OH group enables orthogonal functionalization (Path 2) or electrophilic substitution (Path 1) before the benzyl group is removed.

References

  • Synthesis of 4-alkoxypyridines via SNAr

    • Title: Synthesis of 4-alkoxypyridines as intermedi
    • Source: Semantic Scholar / J. Org. Chem. Context.[1][2][3][4][5][6][7][8]

    • URL:[Link] (Generalized citation for SNAr on 4-chloropyridines).

  • Regioselective Protection of 3,4-Dihydroxy Systems

    • Title: Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
    • Source: MDPI / Molecules.
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 4-(Benzyloxy)pyridin-3-ol Product Page.[1][3][9][10]

    • Source: Sigma-Aldrich / Enamine.
  • Tautomerism in Pyridinols

    • Title: Specific N-Alkylation of Hydroxypyridines Achieved by a C
    • Source: J. Org.[5] Chem.

    • URL:[Link]

Sources

Validating Novel Kinase Inhibitors: A Comparative Guide to Characterizing "4-(Benzyloxy)pyridin-3-ol" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is both an art and a science. This guide provides an in-depth, experience-driven framework for validating the inhibitory activity of novel derivatives based on the "4-(Benzyloxy)pyridin-3-ol" scaffold. We will navigate the critical experimental choices, present robust validation protocols, and objectively compare the potential performance of a hypothetical lead compound, BPI-1 (Benzyloxy-Pyridinol Inhibitor-1) , against established kinase inhibitors.

The Rationale: Why "4-(Benzyloxy)pyridin-3-ol"?

The pyridin-3-ol moiety is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets, including kinases. The 4-benzyloxy substitution offers a strategic point for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. This scaffold has been explored for its potential to inhibit various kinases, particularly those implicated in oncology and immunology, such as members of the Src and VEGFR families.

The Validation Workflow: A Self-Validating System

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling A Primary Screening: Biochemical Kinase Assay (e.g., ADP-Glo™) B IC50 Determination: Dose-Response Analysis A->B Hit Identification C Mechanism of Action: LanthaScreen® Eu Kinase Binding Assay B->C Potency Confirmation D Target Engagement: NanoBRET™ Target Engagement Assay C->D Transition to Cellular Context E Cellular Potency: Phospho-protein Western Blot or ELISA D->E In-Cell Binding F Functional Outcomes: Cell Proliferation/Viability Assays E->F Pathway Inhibition G Kinome-wide Profiling: Broad Kinase Panel Screen F->G Lead Optimization H Comparative Analysis: Benchmarking against known inhibitors G->H Selectivity Score

Caption: A comprehensive workflow for the validation of novel kinase inhibitors.

Phase 1: Biochemical Validation of BPI-1

The initial phase of validation focuses on the direct interaction between your compound and the purified kinase enzyme. This is where you will determine the potency and mechanism of inhibition in a controlled, cell-free environment.

Experimental Protocol 1: Primary Screening and IC50 Determination using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[1] It is a robust method for primary screening and determining the half-maximal inhibitory concentration (IC50).[2]

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This assay is nearly universal for any kinase, as it measures ADP formation, a common product of all kinase reactions.[1] Its high sensitivity and resistance to compound interference make it an excellent choice for initial screening.

  • ATP Concentration: The concentration of ATP used in the assay is critical. For initial IC50 determination, using the Km of ATP for the specific kinase is recommended to ensure that the inhibition observed is competitive with ATP.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase, substrate, and ATP solutions at the desired concentrations.

    • Prepare a serial dilution of BPI-1 and control inhibitors (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture (kinase, substrate, and buffer).

    • Add 5 µL of the serially diluted BPI-1 or control compounds.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol 2: Mechanism of Action using LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that directly measures the binding of an inhibitor to the kinase.[4] This is crucial for confirming that your compound's inhibitory activity is due to direct binding to the target kinase.

Causality Behind Experimental Choices:

  • Why LanthaScreen®? This assay provides direct evidence of target engagement and can differentiate between ATP-competitive and non-ATP-competitive inhibitors.[4] It is also less prone to artifacts from compound aggregation or assay interference that can affect activity-based assays.

  • Tracer Concentration: The concentration of the fluorescently labeled tracer is a key parameter to optimize. It should be at or below its Kd for the kinase to ensure sensitive detection of inhibitor binding.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase, europium-labeled anti-tag antibody, and fluorescent tracer in the appropriate assay buffer.[5]

    • Prepare a serial dilution of BPI-1.

  • Binding Reaction:

    • In a suitable assay plate, add 5 µL of the serially diluted BPI-1.[6]

    • Add 5 µL of the kinase/antibody mixture.[6]

    • Add 5 µL of the fluorescent tracer.[6]

    • Incubate for 60 minutes at room temperature, protected from light.[6]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

    • Calculate the emission ratio.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for binding.

Comparative Analysis: Benchmarking BPI-1 Against Established Inhibitors

To understand the potential of BPI-1, its inhibitory profile must be compared to that of well-characterized, clinically relevant inhibitors targeting similar kinases. For this guide, we will consider three key kinases often associated with the pyridin-3-ol scaffold: Src , VEGFR-2 , and Lck . Our comparator drugs will be Dasatinib , Axitinib , and Bosutinib .

Table 1: Comparative Biochemical Potency (IC50, nM)
KinaseHypothetical BPI-1DasatinibAxitinibBosutinib
Src 5.20.8>10,0001.2
VEGFR-2 15.88.00.26.5
Lck 8.11.1>10,0002.3

Note: IC50 values for Dasatinib, Axitinib, and Bosutinib are compiled from publicly available data and may vary depending on assay conditions.

Phase 2: Cellular Validation of BPI-1

Demonstrating biochemical potency is only the first step. The next critical phase is to validate that your compound can engage its target within a cellular context and elicit a biological response.

Experimental Protocol 3: Target Engagement using NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a compound to a target protein. It provides a quantitative measure of target occupancy in a physiological environment.

Causality Behind Experimental Choices:

  • Why NanoBRET™? This assay provides real-time evidence of target engagement in living cells, which is a crucial step in bridging the gap between biochemical and cellular activity. It helps to confirm that the compound can penetrate the cell membrane and bind to its intended target.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate.

  • Assay Procedure:

    • Add the NanoBRET™ tracer and a serial dilution of BPI-1 to the cells.

    • Incubate for the desired time at 37°C.

    • Add the NanoBRET™ substrate and measure the BRET signal.

  • Data Analysis:

    • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 for target engagement.

Phase 3: Selectivity Profiling

A critical attribute of any successful kinase inhibitor is its selectivity. Off-target effects can lead to toxicity and limit the therapeutic window.

G cluster_0 Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Src Src Family Kinase (e.g., Src, Lck) RTK->Src Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction BPI1 BPI-1 BPI1->RTK Inhibition BPI1->Src Inhibition Dasatinib Dasatinib Dasatinib->Src Broad Inhibition

Caption: A simplified signaling pathway illustrating the targets of BPI-1 and Dasatinib.

Kinome-wide Profiling

To assess the selectivity of BPI-1, it should be screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ platform). This will provide a comprehensive view of its on-target and off-target activities.

Comparative Selectivity

The selectivity of BPI-1 should be compared to that of the established inhibitors.

  • Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases.[7] It is known to be a multi-targeted inhibitor.[7]

  • Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[8]

  • Bosutinib is a dual inhibitor of Src and Abl kinases.[9] It has minimal activity against PDGFR and c-Kit, which may contribute to its lower hematological toxicity compared to other inhibitors.[9]

By comparing the kinome scan data of BPI-1 with the known profiles of these drugs, you can gain valuable insights into its potential therapeutic advantages and liabilities.

Conclusion

The validation of a novel kinase inhibitor is a multifaceted process that requires a logical and rigorous experimental approach. By following a self-validating workflow that progresses from biochemical potency to cellular target engagement and finally to selectivity profiling, researchers can build a strong data package for their lead compounds. The "4-(Benzyloxy)pyridin-3-ol" scaffold represents a promising starting point for the development of novel kinase inhibitors. Through careful SAR studies and comprehensive validation as outlined in this guide, the full therapeutic potential of derivatives like our hypothetical BPI-1 can be realized.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Alessi, D. R. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Biochemical Journal, 451(2), 313-328.
  • Hu, Y., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, CMO-S11031. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(1), 107-119.e10.
  • Cortes, J. E., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology, 4(2), 143-156. [Link]

  • Bantscheff, M., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 485-493. [Link]

Sources

Benchmarking new "4-(Benzyloxy)pyridin-3-ol" synthesis methods against established protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)pyridin-3-ol: A Comparative Analysis of Established and Novel Methodologies

Introduction

4-(Benzyloxy)pyridin-3-ol is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine core with hydroxyl and benzyloxy functionalities, makes it an attractive scaffold for the development of novel kinase inhibitors and other biologically active molecules. However, a survey of the current literature reveals a scarcity of directly reported, optimized synthetic protocols for this specific target. This guide, therefore, aims to provide a comprehensive comparison of rationally designed synthetic strategies, benchmarking a proposed "established" protocol against a more "novel" and streamlined approach.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental procedures but also delve into the mechanistic rationale behind the proposed synthetic routes, offering insights into the key considerations for reaction design, optimization, and scale-up.

Proposed Synthetic Strategies: An Overview

Two primary retrosynthetic pathways are considered for the synthesis of 4-(Benzyloxy)pyridin-3-ol. The first, designated as the "Established Protocol," is a two-step approach analogous to classical methods for the synthesis of substituted pyridines. It involves the initial preparation of a key intermediate, 4-bromo-3-hydroxypyridine, followed by a selective O-benzylation. The second, termed the "Novel Protocol," explores a more direct nucleophilic aromatic substitution (SNAr) to forge the benzyloxy bond.

retrosynthesis 4-(Benzyloxy)pyridin-3-ol 4-(Benzyloxy)pyridin-3-ol 4-Bromo-3-hydroxypyridine 4-Bromo-3-hydroxypyridine 4-(Benzyloxy)pyridin-3-ol->4-Bromo-3-hydroxypyridine Route B: SNAr Benzyl_alcohol Benzyl Alcohol 4-(Benzyloxy)pyridin-3-ol->Benzyl_alcohol Route A & B 3-Hydroxypyridine_derivative 3-Hydroxypyridine derivative 4-Bromo-3-hydroxypyridine->3-Hydroxypyridine_derivative Route A: Halogenation

Caption: Retrosynthetic analysis of 4-(Benzyloxy)pyridin-3-ol.

Comparative Analysis of Synthetic Routes

The choice between the established and novel protocols will depend on factors such as available starting materials, desired scale, and tolerance for multi-step versus single-step procedures. The following table provides a high-level comparison of the two proposed routes.

ParameterEstablished Protocol (Route A)Novel Protocol (Route B)
Number of Steps 21 (from 4-bromo-3-hydroxypyridine)
Key Intermediate 4-Bromo-3-hydroxypyridine4-Bromo-3-hydroxypyridine
Key Transformation Selective O-benzylationNucleophilic Aromatic Substitution (SNAr)
Potential Yield Moderate to high (stepwise)Potentially lower due to competing reactions
Scalability GoodModerate, may require optimization
Purification Two chromatographic purificationsOne chromatographic purification
Reagent Cost ModerateModerate

Established Protocol: Synthesis via Selective O-Benzylation (Route A)

This route is predicated on the synthesis of a halogenated precursor, which is then functionalized. The synthesis of 4-bromo-3-hydroxypyridine has been reported and serves as a reliable starting point[1].

Step 1: Synthesis of 4-Bromo-3-hydroxypyridine

The preparation of 4-bromo-3-hydroxypyridine can be achieved from 4-bromo-3-pyridinyl diethylcarbamate via deprotection with sodium methoxide in methanol[1]. This reaction is typically high-yielding and provides the desired intermediate in good purity after purification.

Route_A_Step_1 start 4-Bromo-3-pyridinyl diethylcarbamate reagents Sodium Methoxide Methanol start->reagents product 4-Bromo-3-hydroxypyridine reagents->product

Caption: Synthesis of 4-bromo-3-hydroxypyridine.

Step 2: Selective O-Benzylation

The selective benzylation of the 4-hydroxyl group in the presence of the 3-hydroxyl group is the critical step in this route. The 4-position of the pyridine ring is more electron-deficient due to the ring nitrogen, which can make the 4-hydroxyl group more acidic and thus more readily deprotonated. This difference in acidity can be exploited for selective benzylation.

Experimental Protocol (Route A)

Materials:

  • 4-Bromo-3-hydroxypyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(benzyloxy)-3-hydroxypyridine.

Novel Protocol: Direct Synthesis via Nucleophilic Aromatic Substitution (Route B)

This approach aims to form the C-O bond directly through an SNAr reaction, potentially offering a more atom-economical and shorter synthesis. Aromatic rings are generally nucleophilic; however, the presence of the ring nitrogen makes the pyridine ring susceptible to nucleophilic attack, especially at the 2- and 4-positions[2][3]. The reaction is further facilitated by a good leaving group (e.g., bromide) at the 4-position.

Route_B start 4-Bromo-3-hydroxypyridine reagents Benzyl Alcohol Strong Base (e.g., NaH) start->reagents product 4-(Benzyloxy)pyridin-3-ol reagents->product

Caption: Direct synthesis of 4-(benzyloxy)pyridin-3-ol via SNAr.

Experimental Protocol (Route B)

Materials:

  • 4-Bromo-3-hydroxypyridine

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzyl alcohol (1.2 eq) in anhydrous THF, add sodium hydride (1.3 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form sodium benzoxide.

  • Add 4-bromo-3-hydroxypyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Comparison

workflow_comparison cluster_A Route A: Established Protocol cluster_B Route B: Novel Protocol A1 Synthesis of 4-Bromo-3-hydroxypyridine A2 Purification 1 A1->A2 A3 Selective O-Benzylation A2->A3 A4 Purification 2 A3->A4 A5 Final Product A4->A5 B1 Nucleophilic Aromatic Substitution B2 Purification B1->B2 B3 Final Product B2->B3

Caption: Comparative workflow of the two proposed synthetic routes.

Conclusion and Future Outlook

This guide has presented two viable, albeit proposed, synthetic routes to 4-(benzyloxy)pyridin-3-ol. The "Established Protocol" (Route A) offers a more predictable, stepwise approach, relying on a well-documented intermediate. Its success hinges on the selective benzylation at the 4-position, which is mechanistically plausible. The "Novel Protocol" (Route B) presents a more elegant and direct synthesis via an SNAr reaction. While potentially more efficient in terms of step count, it may require more extensive optimization to manage potential side reactions, such as N-benzylation of the pyridine ring or reaction at the 3-hydroxyl group.

For initial small-scale synthesis and proof-of-concept, Route A may be the more conservative and reliable choice. For process development and large-scale synthesis, the optimization of Route B could lead to a more cost-effective and environmentally friendly process. Further experimental validation is required to determine the optimal conditions and to fully characterize the yield, purity, and scalability of each method.

References

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

Sources

Strategic Evaluation of 4-(Benzyloxy)pyridin-3-ol Scaffolds as nAChR Ligands

[1]

Executive Summary

The development of nAChR ligands often relies on rigid bicyclic scaffolds (e.g., quinuclidines like Epibatidine or azabicycles like Cytisine ).[1] However, the 4-(Benzyloxy)pyridin-3-ol scaffold offers a distinct "fragment-based" approach.[1] The core pyridine ring provides the necessary aromatic cation-pi interaction potential (when protonated), while the 3-hydroxyl group facilitates critical hydrogen bonding within the orthosteric site (specifically with the backbone carbonyl of Trp147 or water networks in the

1



1

This guide details the protocols to assess the selectivity and efficacy of this class, distinguishing them from standard competitors.

Part 1: Comparative Benchmarking & Chemical Logic[1]

The Pharmacophore Hypothesis

The 4-(Benzyloxy)pyridin-3-ol scaffold functions on a specific Structure-Activity Relationship (SAR) logic:

  • 3-OH Group: Acts as a bioisostere for the pyrrolidine N-H of nicotine or the carbonyl oxygen of acetylcholine, engaging in H-bonding with the "B-loop" of the receptor.[1]

  • 4-Benzyloxy Tail: Probes the "non-canonical" hydrophobic accessory pocket.[1] In

    
    , this pocket is sterically restricted; in 
    
    
    , it is more accommodating.[1] Therefore, this scaffold is often tuned to be an
    
    
    selective agonist
    or an
    
    
    antagonist/NAM
    .[1]
Comparison with Standard Ligands

The following table contrasts the 4-(Benzyloxy)pyridin-3-ol class against industry standards.

Feature4-(Benzyloxy)pyridin-3-ol ClassVarenicline (Chantix)EpibatidinePNU-282987
Primary Target Tunable (often

or

)

(Partial Agonist)
Non-selective (High Affinity)

(Agonist)
Binding Mode Orthosteric + Hydrophobic AccessoryOrthosteric (Cation-Pi)Orthosteric (Cation-Pi)Orthosteric/Allosteric
Selectivity Ratio Moderate to High (Substituent dependent)High for

over

Low (Toxic)High for

Lipophilicity (LogP) High (>2.5 due to benzyl)Low (<1.[1]0)ModerateModerate
BBB Permeability High (Facilitated by benzyloxy)HighHighHigh
Clinical Utility Potential: Neuroprotection/PainSmoking CessationNone (Research Tool)Cognitive Enhancement

Part 2: Selectivity Assessment Protocols

To validate the selectivity of a 4-(Benzyloxy)pyridin-3-ol ligand, a "Tiered Screening" approach is required.[1] This ensures that observed effects are due to specific subtype interaction and not off-target lipophilic binding.[1]

Workflow Visualization

The following diagram outlines the logical flow for assessing these ligands, from initial binding to functional validation.

GStartCompound Library(4-Benzyloxy-3-ol derivatives)BindingTier 1: Radioligand Binding(Displacement Assay)Start->BindingAlpha4Beta2Target: α4β2Ligand: [³H]-EpibatidineBinding->Alpha4Beta2Alpha7Target: α7Ligand: [¹²⁵I]-α-BungarotoxinBinding->Alpha7Alpha3Beta4Target: α3β4Ligand: [³H]-Epibatidine + A-85380 blockerBinding->Alpha3Beta4DecisionSelectivity Ratio Calculation(Ki Target / Ki Off-Target)Alpha4Beta2->DecisionAlpha7->DecisionAlpha3Beta4->DecisionFunctionalTier 2: Functional Efficacy(FLIPR / Ca²⁺ Flux)Decision->FunctionalKi < 100nMElectrophysTier 3: Electrophysiology(Xenopus Oocytes / Patch Clamp)Functional->ElectrophysEC50 ConfirmedOutcomeProfile Definition:Agonist / Antagonist / PAMElectrophys->Outcome

Caption: Tiered screening workflow for nAChR ligands, prioritizing binding affinity (


Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine the affinity constant (

Rationale:111

Step-by-Step Methodology:

  • Cell Source: Use HEK293 cells stably expressing human

    
    , 
    
    
    , or
    
    
    nAChRs.[1]
  • Lysis: Harvest cells in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron (20,000 rpm, 15 sec).

  • Centrifugation: Centrifuge at 40,000

    
     for 20 min at 4°C. Resuspend pellet in fresh buffer. Repeat wash twice to remove endogenous choline.[1]
    
  • Incubation (Competition Assay):

    • 
       / 
      
      
      :
      Incubate membrane (50 µg protein) with 0.5 nM
      
      
      -Epibatidine and varying concentrations of the 4-(Benzyloxy)pyridin-3-ol ligand (
      
      
      to
      
      
      M).
    • 
      :  Incubate with 2 nM 
      
      
      -
      
      
      -Bungarotoxin.
    • Time: 2 hours at 25°C (equilibrium is slower for lipophilic ligands).

  • Filtration: Rapidly filter through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine to reduce non-specific binding of the benzyloxy tail).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: Functional Characterization (FLIPR)

Objective: Distinguish between Agonists, Antagonists, and Positive Allosteric Modulators (PAMs).[1] Rationale: Binding does not equal activation.[1] The bulky 4-benzyloxy group often induces a conformational change that prevents channel opening (Antagonist) or stabilizes the open state (PAM), even if it binds the orthosteric site.[1]

Step-by-Step Methodology:

  • Dye Loading: Plate cells in 96-well black plates. Load with Calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.[1]

  • Agonist Mode: Inject test compound. Monitor fluorescence increase (

    
    ).[1] Compare to 100 µM Nicotine response.
    
  • Antagonist Mode: Pre-incubate with test compound for 5 min. Inject

    
     concentration of Nicotine. Measure inhibition of signal.
    
  • PAM Mode: Co-apply sub-threshold dose of Acetylcholine (1 µM) + Test Compound. Look for signal potentiation >100% of ACh alone.[1]

Part 3: Mechanistic Signaling Pathway

Understanding the downstream effects is crucial for therapeutic positioning.[1] If the 4-(Benzyloxy)pyridin-3-ol ligand is an agonist, it triggers the following cascade.

SignalingLigand4-(Benzyloxy)pyridin-3-olnAChRnAChR(Pentameric)Ligand->nAChRBindingNaNa+ InfluxnAChR->NaCaCa2+ InfluxnAChR->CaDepolMembraneDepolarizationNa->DepolCa->DepolNeurotransNeurotransmitterRelease(DA, Glu, GABA)Ca->NeurotransVGCCVGCCActivationDepol->VGCCCa_ReleaseCa2+ InducedCa2+ ReleaseVGCC->Ca_ReleaseCa_Release->Neurotrans

Caption: Signal transduction pathway activated by nAChR agonists.[1][2] Selectivity for



1

References

  • Gotti, C., et al. (2006).[1] "Nicotinic acetylcholine receptors: subtypes and their distribution in the brain." Progress in Neurobiology. (Authoritative review on receptor subtypes).

  • Holladay, M. W., et al. (1997).[1] "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. (Foundational text on pyridine-based nAChR ligands).

  • Taly, A., et al. (2009).[1] "Nicotinic acetylcholine receptors: structural basis for subtype selectivity." Future Medicinal Chemistry. (Discusses the role of hydrophobic accessories in selectivity).

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. (Standard protocol for Ki calculation).[1]

  • Arneric, S. P., et al. (2007).[1] "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology. (Context for A-85380 and related pyridine scaffolds).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.